CP-122288
説明
Structure
3D Structure
特性
CAS番号 |
143321-74-8 |
|---|---|
分子式 |
C16H23N3O2S |
分子量 |
321.4 g/mol |
IUPAC名 |
N-methyl-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C16H23N3O2S/c1-17-22(20,21)11-12-5-6-16-15(8-12)13(10-18-16)9-14-4-3-7-19(14)2/h5-6,8,10,14,17-18H,3-4,7,9,11H2,1-2H3/t14-/m1/s1 |
InChIキー |
BWQZTHPHLITOOZ-CQSZACIVSA-N |
異性体SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C |
正規SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CP 122288 CP-122,288 CP-122288 N-methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CP-122,288
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-122,288 is a potent and highly selective serotonin 5-HT1B/1D/1F receptor agonist, structurally analogous to the anti-migraine drug sumatriptan. Its remarkable potency as an inhibitor of neurogenic inflammation, far exceeding that of sumatriptan, has made it a significant tool in migraine research. This technical guide provides a comprehensive overview of the mechanism of action of CP-122,288, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its function.
Introduction
CP-122,288, a conformationally restricted analogue of sumatriptan, was developed to investigate the pharmacological basis of anti-migraine therapies. While sumatriptan exhibits both vasoconstrictor and anti-neurogenic inflammatory actions, CP-122,288 was designed to dissect these two mechanisms. It is characterized by a rigid N-methylpyrrolidinyl group at the C-3 position of the indole nucleus, in contrast to the flexible N,N-dimethylaminoethyl side chain of sumatriptan. This structural modification dramatically enhances its potency against neurogenic plasma protein extravasation, a key process in the pathophysiology of migraine.[1][2]
Receptor Binding and Functional Potency
Quantitative Data
The following tables summarize the available quantitative data for the in vivo and in vitro functional activity of CP-122,288, with comparisons to sumatriptan where available.
| Assay | Species | Tissue/System | CP-122,288 | Sumatriptan | Reference |
| Inhibition of Neurogenic Plasma Extravasation | Rat | Dura Mater | ID50: 0.3 pmol/kg, i.v. | ID50: 13.9 nmol/kg, i.v. | [3] |
| Inhibition of Neurogenic Plasma Extravasation | Guinea Pig | Dura Mater | Threshold Dose: 1 pmol/kg | Threshold Dose: 7 nmol/kg | [1][4] |
| Vasoconstriction | Dog | Saphenous Vein | ~2-fold more potent than sumatriptan | - | [3] |
| Vasoconstriction | Dog | Basilar Artery | ~2-fold more potent than sumatriptan | - | [3] |
| Inhibition of c-fos Expression | Guinea Pig | Trigeminal Nucleus Caudalis | Significant reduction at ≥ 100 pmol/kg, i.v. | - | [5] |
Signaling Pathways
The primary mechanism of action of CP-122,288 is mediated through its agonist activity at 5-HT1B, 5-HT1D, and 5-HT1F receptors, which are all members of the G protein-coupled receptor (GPCR) superfamily.
G-Protein Coupling and Downstream Effects
These receptors are coupled to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] The reduction in cAMP levels modulates the activity of various downstream effectors, ultimately leading to the observed physiological responses.
Inhibition of Neurogenic Inflammation
A key action of CP-122,288 is the potent inhibition of neurogenic inflammation in the dura mater. This process is initiated by the activation of trigeminal sensory nerves, leading to the release of vasoactive neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P. These neuropeptides cause vasodilation and plasma protein extravasation, contributing to the pain of migraine. CP-122,288, by activating presynaptic 5-HT1D/1F receptors on trigeminal nerve terminals, inhibits the release of these inflammatory mediators.
Neuronal Inhibition in the Trigeminal Nucleus Caudalis
CP-122,288 also suppresses neuronal activity in the trigeminal nucleus caudalis (TNC), a key relay center for craniofacial pain. This is evidenced by a reduction in the expression of c-fos, a marker of neuronal activation, in the TNC following noxious stimulation.[5] This central inhibitory action likely contributes to its overall anti-nociceptive effects.
Structure-Activity Relationship
The profound difference in potency between CP-122,288 and sumatriptan is attributed to the conformational restriction of the C-3 side chain. The rigid N-methylpyrrolidinyl ring of CP-122,288 is thought to lock the molecule in a more favorable conformation for binding to the 5-HT1D/1F receptors involved in inhibiting neurogenic inflammation, compared to the flexible side chain of sumatriptan.[1][5] This structural modification significantly enhances its anti-inflammatory potency while only modestly increasing its vasoconstrictor activity, highlighting the potential for developing selective inhibitors of neurogenic inflammation for migraine therapy.
Experimental Protocols
Neurogenic Plasma Protein Extravasation in Rat Dura Mater
This in vivo assay quantifies the leakage of plasma proteins from dural blood vessels following trigeminal nerve stimulation, a hallmark of neurogenic inflammation.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Evans Blue dye (2% solution in saline)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Expose the femoral vein and inject Evans Blue dye (50 mg/kg, i.v.).
-
Expose the skull and drill a small burr hole over the superior sagittal sinus.
-
Lower the bipolar electrode to stimulate the trigeminal ganglion.
-
Administer CP-122,288 or vehicle intravenously before or after stimulation.
-
Stimulate the trigeminal ganglion (e.g., 5 Hz, 1.2 mA, 5 ms duration for 5 minutes).
-
After a set time, perfuse the animal with saline to remove intravascular Evans Blue.
-
Dissect the dura mater, weigh it, and extract the Evans Blue dye using formamide.
-
Quantify the extravasated dye by measuring the absorbance of the formamide extract at 620 nm.
c-fos Immunohistochemistry in the Trigeminal Nucleus Caudalis
This protocol is used to visualize neuronal activation in the TNC following a noxious stimulus.
Materials:
-
Guinea pigs or rats
-
Anesthetic (e.g., pentobarbital)
-
Capsaicin (for intracisternal injection)
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Primary antibody against c-fos
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC)
-
3,3'-Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Anesthetize the animal.
-
Administer CP-122,288 or vehicle intravenously.
-
Inject capsaicin intracisternally to induce neuronal activation.
-
After a 2-hour survival period, perfuse the animal with saline followed by 4% paraformaldehyde.
-
Remove the brainstem and post-fix overnight, then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections of the brainstem containing the TNC on a cryostat.
-
Perform immunohistochemical staining for c-fos using the primary antibody, biotinylated secondary antibody, ABC complex, and DAB for visualization.
-
Mount the sections and quantify the number of c-fos positive neurons in the superficial laminae of the TNC under a microscope.[5]
Conclusion
CP-122,288 is a powerful pharmacological tool that has been instrumental in advancing our understanding of the role of neurogenic inflammation in migraine. Its mechanism of action, centered on the potent and selective agonism of 5-HT1B/1D/1F receptors, leads to a profound inhibition of neuropeptide release from trigeminal nerve endings and a suppression of neuronal activity in central pain pathways. The unique structure-activity relationship of CP-122,288, where conformational restriction dramatically enhances its anti-inflammatory potency over its vasoconstrictor effects, provides a valuable template for the design of novel anti-migraine therapies with improved side-effect profiles. Further research to fully elucidate its binding kinetics and downstream signaling intricacies will continue to refine our knowledge of serotonin receptor pharmacology and its therapeutic applications.
References
- 1. Conformationally restricted sumatriptan analogues, CP-122,288 and CP-122,638 exhibit enhanced potency against neurogenic inflammation in dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vivo pharmacological profile of a 5-HT1 receptor agonist, CP-122,288, a selective inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression by the sumatriptan analogue, CP-122,288 of c-fos immunoreactivity in trigeminal nucleus caudalis induced by intracisternal capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
CP-122,288: An In-Depth Technical Guide to its 5-HT1B Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 5-HT1B receptor binding affinity of the potent and selective agonist, CP-122,288. The document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound.
Core Concept: High-Affinity Binding to the 5-HT1B Receptor
Quantitative Binding Affinity Data
The following table summarizes the binding affinity (Ki) of sumatriptan for the human 5-HT1B receptor, which serves as a strong proxy for the affinity of CP-122,288. The data is compiled from various in vitro radioligand binding studies.
| Compound | Receptor | Species | Cell Line | Radioligand | Ki (nM) | pKi | Reference |
| Sumatriptan | 5-HT1B | Human | CHO-K1 | [3H]5-Hydroxytryptamine | 9.1 | 8.04 | [1] |
| Sumatriptan | 5-HT1B | Human | CHO | [3H]5-Hydroxytryptamine | 9.6 | 8.02 | [1] |
| Sumatriptan | 5-HT1B | Rat | Cerebellum | [3H]5-HT | 9.4 ± 0.9 | - | [2] |
| Sumatriptan | 5-HT1B | - | - | - | 27 | - | [2] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity for compounds like CP-122,288 at the 5-HT1B receptor is typically achieved through competitive radioligand binding assays. Below is a representative protocol based on established methodologies.
Membrane Preparation
-
Cell Culture: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT1B receptor are cultured to confluence.
-
Homogenization: Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer, re-centrifuged, and the final pellet is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
Competitive Binding Assay
-
Incubation Mixture: The assay is performed in a final volume of 250 µL in 96-well plates. Each well contains:
-
50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
50 µL of a fixed concentration of a suitable radioligand, typically [3H]5-hydroxytryptamine ([3H]5-HT) or [125I]iodocyanopindolol, at a concentration near its Kd for the 5-HT1B receptor.
-
50 µL of varying concentrations of the unlabeled competitor drug (e.g., CP-122,288 or sumatriptan) or buffer for total binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin).
-
-
Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters are dried, and the trapped radioactivity is measured by liquid scintillation counting.
Data Analysis
-
IC50 Determination: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
5-HT1B Receptor Signaling Pathway
Caption: Canonical 5-HT1B receptor signaling pathway.
References
- 1. sumatriptan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the 5-HT1D Receptor Selectivity of CP-122,288
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-122,288, a conformationally restricted analogue of sumatriptan, has demonstrated remarkable potency in preclinical models of migraine, particularly in the inhibition of neurogenic dural inflammation. While initially developed as a 5-HT1D receptor agonist, extensive research has revealed a complex and highly selective pharmacological profile that distinguishes it from other triptans. This technical guide provides a comprehensive overview of the 5-HT1D receptor selectivity of CP-122,288, integrating available quantitative data, detailed experimental methodologies, and visual representations of key concepts. The evidence strongly suggests that the exceptional in vivo efficacy of CP-122,288 is not solely attributable to its affinity for the classical 5-HT1D or 5-HT1B receptors, pointing towards a novel mechanism of action that warrants further investigation for the development of next-generation migraine therapeutics.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological functions. The 5-HT1 receptor subfamily, which includes the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F subtypes, has been a primary focus for the development of anti-migraine therapies. The "triptan" class of drugs, exemplified by sumatriptan, are agonists at 5-HT1B and 5-HT1D receptors, mediating their therapeutic effect through vasoconstriction of cranial blood vessels and inhibition of neurotransmitter release from trigeminal nerve endings.
CP-122,288 was designed as a potent 5-HT1 receptor agonist with a rigid structure to enhance receptor affinity and selectivity. While it shares some structural similarities with sumatriptan, its pharmacological profile is markedly different, exhibiting significantly higher potency in inhibiting neurogenic plasma protein extravasation in the dura mater, a key process in migraine pathophysiology. This guide delves into the specifics of its interaction with the 5-HT1D receptor and other serotonin receptor subtypes.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinity and functional potency of CP-122,288 at various serotonin receptor subtypes. This data is crucial for understanding its selectivity profile.
Table 1: Binding Affinity of CP-122,288 for Human Serotonin Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| 5-HT1Dα | [3H]-GR125743 | Similar to Sumatriptan | [1] |
| 5-HT1Dβ (5-HT1B) | [3H]-GR125743 | Similar to Sumatriptan | [1] |
Table 2: Functional Potency of CP-122,288 in In Vivo Models
| Assay | Species | ID50 | Comparison with Sumatriptan | Reference |
| Inhibition of Neurogenic Plasma Protein Extravasation in Dura Mater | Rat | 0.3 pmol/kg (i.v.) | ~40,000-fold more potent | [1] |
Unraveling the Selectivity of CP-122,288
-
Studies in 5-HT1B Receptor Knockout Mice: In mice lacking the 5-HT1B receptor, CP-122,288 retained its ability to inhibit dural plasma protein extravasation, whereas the effect of sumatriptan was abolished.[1] This strongly suggests that the primary target for this action of CP-122,288 is not the 5-HT1B receptor.
-
Antagonist Challenge Studies: The inhibitory effects of sumatriptan on neurogenic inflammation can be blocked by 5-HT1D receptor antagonists. In contrast, these antagonists do not block the effects of CP-122,288.
These findings have led to the hypothesis that CP-122,288 exerts its potent anti-inflammatory effects through a novel, as-yet-unidentified receptor or mechanism. This "CP-122,288-sensitive" receptor appears to be a key player in the modulation of neurogenic inflammation in the dura mater.
Experimental Protocols
The characterization of the pharmacological profile of CP-122,288 has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of CP-122,288 for various 5-HT receptor subtypes.
Materials:
-
Cell membranes expressing the specific human 5-HT receptor subtype.
-
A specific radioligand for the target receptor (e.g., [3H]-5-HT, [3H]-GR125743).
-
CP-122,288 at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of CP-122,288.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of CP-122,288. The data is then fitted to a one-site competition model using non-linear regression to determine the IC50 value. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Functional Assays
GTPγS binding assays are functional assays that measure the activation of G-protein coupled receptors by an agonist.
Objective: To determine the functional potency (EC50) and efficacy of CP-122,288 at Gi/o-coupled 5-HT receptors.
Materials:
-
Cell membranes expressing the specific 5-HT receptor subtype.
-
[35S]GTPγS.
-
GDP.
-
CP-122,288 at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP for a short period on ice to ensure all G-proteins are in the inactive, GDP-bound state.
-
Incubation: In a microplate, combine the pre-incubated membranes, [35S]GTPγS, and varying concentrations of CP-122,288.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the concentration of CP-122,288. The data is then fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to the study of CP-122,288.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Logical Flow of CP-122,288's Selectivity.
Conclusion and Future Directions
The pharmacological profile of CP-122,288 presents a compelling case for its high selectivity, not for the 5-HT1D receptor as initially presumed, but for a novel target that potently modulates neurogenic inflammation. While its affinity for 5-HT1D and 5-HT1B receptors is comparable to that of sumatriptan, its in vivo functional potency is orders of magnitude greater and appears to be mediated through a different pathway.
For researchers and drug development professionals, CP-122,288 represents a critical tool for elucidating the complex mechanisms of migraine pathophysiology. Future research should focus on:
-
Deorphanizing the "CP-122,288-sensitive" receptor: Identifying the molecular identity of the target responsible for the profound anti-inflammatory effects of CP-122,288 is paramount.
-
Comprehensive In Vitro Profiling: A complete and publicly available dataset of the binding affinities and functional potencies of CP-122,288 across the entire family of serotonin and other relevant receptors is needed to fully appreciate its selectivity.
-
Development of Novel Ligands: The unique properties of CP-122,288 can guide the development of a new class of anti-migraine drugs with a potentially improved side-effect profile, particularly with respect to the cardiovascular risks associated with the vasoconstrictor effects of triptans.
References
CP-122,288: A Sumatriptan Derivative with Potent Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-122,288, a conformationally restricted analogue of the migraine therapeutic sumatriptan, is a potent and selective agonist for the 5-HT₁, 5-HT₁, and 5-HT₁₋ serotonin receptor subtypes. Developed as a potential treatment for migraine, CP-122,288 exhibits a pharmacological profile distinguished by its exceptionally high potency in inhibiting neurogenic inflammation, a key process implicated in migraine pathophysiology. While it ultimately did not demonstrate clinical efficacy in human trials for acute migraine, its unique properties make it a valuable research tool for dissecting the molecular mechanisms of migraine and exploring the differential roles of vasoconstriction and neurogenic inflammation. This guide provides a comprehensive technical overview of CP-122,288, including its pharmacological properties, experimental protocols, and relevant signaling pathways.
Pharmacological Profile
CP-122,288 is chemically known as 5-methyl-aminosulphonylmethyl-3-(N-methylpyrrolidin-2R-yl-methyl)-1H-indole. Its structure, a derivative of sumatriptan, confers high affinity for 5-HT₁₋-like receptors. The defining characteristic of CP-122,288 is its remarkable separation of anti-inflammatory and vasoconstrictor activities compared to sumatriptan.
Quantitative Data Presentation
The following tables summarize the available quantitative data for CP-122,288 in comparison to sumatriptan, highlighting its distinct pharmacological profile.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| CP-122,288 | 5-HT₁₋ | Similar to Sumatriptan[1] |
| 5-HT₁₋ | Similar to Sumatriptan[1] | |
| Sumatriptan | 5-HT₁₋ | Similar to CP-122,288[1] |
| 5-HT₁₋ | Similar to CP-122,288[1] |
| Assay | Compound | Potency (ID₅₀ / Relative Potency) | Species |
| Neurogenic Plasma Protein Extravasation (in vivo) | CP-122,288 | ID₅₀ = 0.3 pmol/kg[1] | Rat |
| Sumatriptan | ID₅₀ = 13.9 nmol/kg[1] | Rat | |
| Canine Saphenous Vein Contraction (in vitro) | CP-122,288 | ~2-fold more potent than Sumatriptan[1] | Dog |
| Sumatriptan | - | Dog | |
| Dog Basilar Artery Contraction (in vitro) | CP-122,288 | ~2-fold more potent than Sumatriptan[1] | Dog |
| Sumatriptan | - | Dog |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound to 5-HT receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the target human 5-HT receptor subtype.
-
Radioligand specific for the target receptor (e.g., [³H]5-CT for 5-HT₁₋ receptors).
-
Test compound (e.g., CP-122,288) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Neurogenic Plasma Protein Extravasation in Rat Dura Mater
This in vivo assay measures the ability of a compound to inhibit neurogenic inflammation.
Objective: To determine the potency (ID₅₀) of a test compound in inhibiting plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., pentobarbital).
-
Evans Blue dye (a marker for plasma protein leakage).
-
Test compound (e.g., CP-122,288 or sumatriptan) administered intravenously.
-
Stereotaxic frame.
-
Bipolar stimulating electrode.
-
Formamide.
-
Spectrophotometer.
Procedure:
-
Anesthesia and Catheterization: Anesthetize the rat and insert a catheter into a femoral vein for drug and dye administration.
-
Trigeminal Ganglion Stimulation: Place the rat in a stereotaxic frame and position a bipolar electrode in the trigeminal ganglion.
-
Drug and Dye Administration: Administer the test compound intravenously, followed by an injection of Evans Blue dye.
-
Stimulation: Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).
-
Tissue Collection and Extraction: After a circulation period, perfuse the animal with saline to remove intravascular dye. Dissect the dura mater, weigh it, and extract the Evans Blue dye by incubating the tissue in formamide.
-
Quantification: Measure the absorbance of the formamide extract using a spectrophotometer at a wavelength of 620 nm.
-
Data Analysis: Calculate the amount of extravasated Evans Blue per unit weight of dura mater. Generate a dose-response curve and determine the dose of the test compound that causes 50% inhibition of plasma protein extravasation (ID₅₀).
Canine Saphenous Vein Contraction Assay
This in vitro assay assesses the vasoconstrictor activity of a compound.
Objective: To determine the potency and efficacy of a test compound in contracting isolated canine saphenous vein.
Materials:
-
Canine saphenous veins.
-
Krebs-Henseleit solution (physiological salt solution).
-
Organ bath system with force transducers.
-
Test compound (e.g., CP-122,288 or sumatriptan).
Procedure:
-
Tissue Preparation: Isolate the canine saphenous vein and cut it into rings. Mount the rings in organ baths containing Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: Add the test compound to the organ baths in a cumulative manner, increasing the concentration stepwise. Record the contractile response after each addition until a maximal response is achieved.
-
Data Analysis: Express the contractile responses as a percentage of the maximal response to a reference agonist (e.g., potassium chloride). Plot the concentration-response curve and determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).
Signaling Pathways and Experimental Workflows
The interaction of CP-122,288 with 5-HT₁₋-like receptors initiates intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.
5-HT₁₋ Receptor Signaling Pathway
Activation of the G-protein coupled 5-HT₁₋ receptor by an agonist like CP-122,288 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism underlying the pharmacological effects of triptans and their derivatives.
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Workflow for Pharmacological Characterization
The comprehensive evaluation of a compound like CP-122,288 involves a multi-step process, from initial binding studies to in vivo functional assays.
Caption: Pharmacological Characterization Workflow.
Conclusion
CP-122,288 stands out as a sumatriptan derivative with a unique and highly potent profile as an inhibitor of neurogenic inflammation, far exceeding its vasoconstrictor effects. Although it did not translate into a clinically effective migraine therapy, it remains an invaluable pharmacological tool for researchers. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals interested in the complex pharmacology of migraine and the development of novel therapeutics targeting neurogenic inflammation. The distinct separation of activities in CP-122,288 continues to inform our understanding of the multifaceted nature of migraine pathophysiology.
References
An In-depth Technical Guide to CP-122,288 and its Interaction with Neurogenic Inflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-122,288, a conformationally restricted analogue of sumatriptan, is a potent and selective agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes. It has demonstrated significant potency as an inhibitor of neurogenic inflammation, specifically in the context of plasma protein extravasation. This technical guide provides a comprehensive overview of CP-122,288, its mechanism of action, and its relationship with the complex signaling pathways of neurogenic inflammation. The document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.
Core Concepts: Neurogenic Inflammation
Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides, primarily Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from activated sensory nerve terminals. This release triggers a cascade of inflammatory responses, including vasodilation, increased vascular permeability (plasma protein extravasation), and mast cell degranulation. This process is believed to play a crucial role in the pathophysiology of various conditions, most notably migraine headaches.
The activation of trigeminal sensory nerves innervating the cranial vasculature is a key event in initiating neurogenic inflammation in the context of migraine. Upon activation, these nerves release CGRP and SP, leading to the characteristic inflammatory changes in the dura mater.
CP-122,288: A Potent Inhibitor of Neurogenic Plasma Extravasation
CP-122,288 has been extensively studied for its ability to inhibit neurogenic plasma extravasation, a key component of neurogenic inflammation.
Quantitative Data on the Potency and Efficacy of CP-122,288
| Parameter | Value | Species | Experimental Model | Reference |
| Inhibition of Dural Plasma Protein Extravasation (Threshold Dose) | 1 pmol/kg | Rat | Trigeminal Ganglion Stimulation | [1] |
| Effect on CGRP Release (Intravenous Dose) | No effect at 100 ng/kg | Cat | Superior Sagittal Sinus Stimulation | |
| Clinical Trial Dosing (Oral) | 3.125 - 312.5 µg | Human | Migraine Treatment | [2] |
| Clinical Trial Dosing (Intravenous) | 31.25 µg | Human | Migraine Treatment | [2] |
It is noteworthy that despite its high potency in inhibiting plasma extravasation in animal models, CP-122,288 did not demonstrate efficacy in clinical trials for the acute treatment of migraine.[2] This has led to further investigation into the precise mechanisms of migraine pain and the role of plasma extravasation.
The Role of 5-HT1D Receptors in Neurogenic Inflammation
CP-122,288 exerts its effects through its high affinity for 5-HT1D receptors. These receptors are located on presynaptic trigeminal nerve terminals and their activation is thought to inhibit the release of proinflammatory neuropeptides.
Quantitative Data on Receptor Binding Affinity
Signaling Pathways
The signaling pathways involved in neurogenic inflammation and the modulatory role of the 5-HT1D receptor are complex. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Neurogenic Inflammation Pathway
Experimental Workflow: Induction and Measurement of Dural Plasma Extravasation
CP-122,288's Proposed Mechanism of Action
Detailed Experimental Protocols
Induction and Measurement of Dural Plasma Protein Extravasation in Rats
This protocol is adapted from methods used to assess the efficacy of compounds in inhibiting neurogenic inflammation in the dura mater.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Evans Blue dye (2% solution in saline)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Saline solution
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthesia and Cannulation: Anesthetize the rat and cannulate the femoral vein for intravenous administration of Evans Blue dye.
-
Stereotaxic Surgery: Mount the animal in a stereotaxic frame. Expose the skull and drill a small burr hole to expose the trigeminal ganglion.
-
Electrode Placement: Carefully lower a bipolar stimulating electrode into the trigeminal ganglion.
-
Evans Blue Administration: Inject Evans Blue dye (50 mg/kg) intravenously.
-
Trigeminal Ganglion Stimulation: Five minutes after Evans Blue injection, stimulate the trigeminal ganglion electrically. Typical stimulation parameters are 5 Hz, 1.2 mA, 5 ms duration for 5 minutes.
-
Perfusion and Tissue Collection: After stimulation, perfuse the animal with saline to remove intravascular Evans Blue. Carefully dissect the dura mater.
-
Quantification: Incubate the dura mater in formamide to extract the extravasated Evans Blue. Measure the absorbance of the formamide extract using a spectrophotometer at 620 nm. The amount of extravasated dye is proportional to the absorbance.
Superior Sagittal Sinus (SSS) Stimulation and CGRP Measurement in Cats
This model is used to investigate the release of CGRP from trigeminal nerve endings following cranial vascular stimulation.
Materials:
-
Adult cats
-
Anesthetic (e.g., alpha-chloralose)
-
Bipolar stimulating electrode
-
Blood collection tubes with protease inhibitors
-
Radioimmunoassay (RIA) or ELISA kit for CGRP
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the cat and perform a craniotomy to expose the superior sagittal sinus.
-
Electrode Placement: Place a bipolar stimulating electrode on the SSS.
-
Blood Sampling: Collect baseline blood samples from the external jugular vein.
-
SSS Stimulation: Stimulate the SSS electrically.
-
Post-Stimulation Blood Sampling: Collect blood samples at specific time points during and after stimulation.
-
CGRP Measurement: Process the blood samples to isolate plasma. Measure CGRP levels in the plasma using a specific RIA or ELISA kit.
Conclusion
CP-122,288 is a powerful tool for investigating the mechanisms of neurogenic inflammation. Its high potency in inhibiting plasma protein extravasation, coupled with its lack of efficacy in human migraine trials, has significantly contributed to the evolving understanding of migraine pathophysiology. This suggests that while dural plasma extravasation is a component of neurogenic inflammation, it may not be the primary driver of migraine pain. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to further explore the intricate roles of the 5-HT1D receptor and neurogenic inflammation in health and disease. Future research focusing on the downstream signaling consequences of 5-HT1D receptor activation and its interplay with CGRP-mediated pathways will be crucial in developing more effective therapies for migraine and other neuroinflammatory disorders.
References
An In-depth Technical Guide to the Inhibition of Plasma Protein Extravasation by CP-122,288
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-122,288, a conformationally restricted analogue of sumatriptan, is a highly potent inhibitor of neurogenic plasma protein extravasation, a key process in the pathophysiology of migraine. This document provides a comprehensive technical overview of CP-122,288, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile. While CP-122,288 showed promise in preclinical models, it did not demonstrate clinical efficacy in migraine treatment at doses sufficient to inhibit plasma protein extravasation in animals.[1] Nevertheless, its potent preclinical activity makes it a valuable tool for research into neurogenic inflammation.
Core Mechanism of Action: Inhibition of Neurogenic Inflammation
Neurogenic inflammation in the dura mater is a key event in migraine pathogenesis. It is characterized by the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the peripheral terminals of trigeminal sensory nerves. This release leads to vasodilation and increased vascular permeability, resulting in the extravasation of plasma proteins into the dural tissue.
CP-122,288 exerts its inhibitory effect by acting as a potent agonist at presynaptic serotonin 5-HT1D and 5-HT1F receptors located on these trigeminal nerve endings.[2] Activation of these receptors inhibits the release of CGRP and other inflammatory neuropeptides, thereby preventing the subsequent plasma protein extravasation.
Quantitative Data on Efficacy
The potency of CP-122,288 in inhibiting neurogenic plasma protein extravasation has been demonstrated in various animal models. The following tables summarize the available quantitative data.
Table 1: Dose-Response Data for Inhibition of Dural Plasma Protein Extravasation
| Compound | Animal Model | Method of Induction | Threshold Dose (intravenous) | Maximal Inhibition | Reference |
| CP-122,288 | Rat | Electrical Trigeminal Ganglion Stimulation | 1 pmol/kg | Not specified | [3] |
| CP-122,638 | Rat | Electrical Trigeminal Ganglion Stimulation | 0.1 pmol/kg | Not specified | [3] |
| Sumatriptan | Rat | Electrical Trigeminal Ganglion Stimulation | 7 nmol/kg | Not specified | [3] |
Table 2: Pharmacokinetic Parameters of CP-122,288
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Half-life (t1/2) | Not Available | - | - | |
| Cmax | Not Available | - | - | |
| AUC | Not Available | - | - | |
| Clearance | Not Available | - | - | |
| Volume of Distribution | Not Available | - | - |
Note: Specific pharmacokinetic parameters for CP-122,288 in preclinical models were not identified in the literature search.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of CP-122,288 and neurogenic inflammation.
Induction and Quantification of Dural Plasma Protein Extravasation in Rats
This protocol describes the induction of neurogenic inflammation via electrical stimulation of the trigeminal ganglion and the quantification of plasma protein extravasation using Evans blue dye.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., pentobarbital)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Constant current stimulator
-
Evans blue dye solution (2% w/v in saline)
-
Saline solution (0.9%)
-
Trichloroacetic acid (TCA)
-
Formamide
-
Spectrophotometer or fluorometer
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Expose the skull and drill a small burr hole to allow access to the trigeminal ganglion.
-
Catheterization: Cannulate the femoral vein for intravenous administration of Evans blue dye and test compounds.
-
Evans Blue Administration: Inject Evans blue dye (e.g., 50 mg/kg) intravenously. The dye binds to plasma albumin and serves as a marker for protein extravasation.
-
Compound Administration: Administer CP-122,288 or vehicle intravenously at the desired dose and time point before stimulation.
-
Trigeminal Ganglion Stimulation: Lower the bipolar electrode into the trigeminal ganglion. Apply electrical stimulation with defined parameters (e.g., 1.0 mA, 5 Hz, 5 ms duration for 5 minutes).
-
Tissue Collection: After a set circulation time following stimulation, perfuse the animal with saline to remove intravascular Evans blue. Carefully dissect the dura mater.
-
Dye Extraction: Weigh the dural tissue samples and place them in formamide to extract the extravasated Evans blue. Incubate for a specified period (e.g., 24 hours at 60°C).
-
Quantification: Centrifuge the formamide samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. A standard curve of known Evans blue concentrations is used for quantification. The amount of extravasated dye is typically expressed as µg of dye per mg of tissue.
-
Data Analysis: Compare the amount of Evans blue in the stimulated side of the dura to the unstimulated side to determine the extent of plasma protein extravasation. Calculate the percentage of inhibition for the compound-treated groups relative to the vehicle-treated group.
Workflow for Assessing Inhibition of Plasma Protein Extravasation
References
In Vivo Pharmacological Profile of CP-122,288: A Selective Inhibitor of Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
CP-122,288, a conformationally restricted analogue of sumatriptan, has demonstrated a potent and selective in vivo pharmacological profile as an inhibitor of neurogenic plasma protein extravasation, a key process implicated in the pathophysiology of migraine. This technical guide provides an in-depth overview of its core in vivo activities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental design.
Core Pharmacological Activity: Inhibition of Neurogenic Inflammation
CP-122,288 is a highly potent inhibitor of neurogenic plasma protein extravasation in the dura mater of rats. This effect is significantly more pronounced than that of sumatriptan, a widely used anti-migraine agent.[1][2] Notably, the doses of CP-122,288 that effectively inhibit neurogenic inflammation are devoid of significant vasoconstrictor activity, suggesting a favorable cardiovascular safety profile compared to other triptans.[2]
Quantitative In Vivo Efficacy
The in vivo potency of CP-122,288 in inhibiting neurogenic plasma protein extravasation has been quantified in rats. The following table summarizes the key efficacy data in comparison to sumatriptan.
| Compound | Parameter | Species | Tissue | Value | Fold Difference vs. Sumatriptan |
| CP-122,288 | ID50 (i.v.) | Rat | Dura Mater | 0.3 pmol/kg | ~40,000x more potent |
| Sumatriptan | ID50 (i.v.) | Rat | Dura Mater | 13.9 nmol/kg | - |
| CP-122,288 | MED (i.v.) | Rat | Dura Mater | Not explicitly stated, but effective at 30 ng/kg | ~10,000x more potent |
| Sumatriptan | MED (i.v.) | Rat | Dura Mater | 100 µg/kg | - |
ID50: Half-maximal inhibitory dose; MED: Minimum effective dose; i.v.: intravenous.
Cardiovascular Profile
In contrast to its high potency in inhibiting neurogenic inflammation, CP-122,288 exhibits significantly less potent vasoconstrictor effects.
Quantitative Cardiovascular Effects
| Compound | Effect | Species | Vascular Bed | Potency vs. Sumatriptan |
| CP-122,288 | Inhibition of neurogenically mediated contractions | Dog | Saphenous Vein | ~2-fold more potent |
| CP-122,288 | Contraction | Dog | Saphenous Vein & Basilar Artery | ~2-fold more potent |
| CP-122,288 | Reduction in carotid arterial blood flow | Dog | Carotid & Coronary Arteries | Devoid of activity at doses that inhibit neurogenic inflammation |
| CP-122,288 | Reduction in coronary arterial diameter | Dog | Carotid & Coronary Arteries | Devoid of activity at doses that inhibit neurogenic inflammation |
| CP-122,288 | Change in heart rate or mean arterial blood pressure | Rat | - | No change at doses that inhibit plasma protein leakage |
Receptor Affinity
While exhibiting a distinct in vivo profile, CP-122,288 and sumatriptan possess similar affinities at human 5-HT1D alpha and 5-HT1D beta receptors.[1] This suggests that the profound in vivo selectivity of CP-122,288 for inhibiting dural plasma protein extravasation may be independent of its activity at these specific 5-HT1D receptor subtypes.[1]
Experimental Methodologies
The following sections detail the key in vivo experimental protocols used to characterize the pharmacological profile of CP-122,288.
Neurogenic Plasma Protein Extravasation in Rat Dura Mater
This experiment is designed to measure the ability of a compound to inhibit the leakage of plasma proteins from dural blood vessels following stimulation of the trigeminal ganglion.
Workflow:
References
- 1. The pre- and postjunctional activity of CP-122,288, a conformationally restricted analogue of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vivo pharmacological profile of a 5-HT1 receptor agonist, CP-122,288, a selective inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CP-122,288: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-122,288 is a potent and selective serotonin 5-HT1B/1D/1F receptor agonist, structurally related to the anti-migraine drug sumatriptan. Developed as a tool for investigating the pathophysiology of migraine, its preclinical profile is characterized by a remarkable separation of anti-inflammatory and vasoconstrictor activities. This technical guide provides an in-depth overview of the core preclinical studies of CP-122,288, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows. While extensive preclinical efficacy and mechanism of action data are available, comprehensive public information on its pharmacokinetics and toxicology is limited.
Core Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of CP-122,288, with comparative data for sumatriptan where available.
Table 1: In Vivo Efficacy in Neurogenic Inflammation
| Compound | Animal Model | Assay | Potency (ID50) | Fold Potency vs. Sumatriptan | Reference |
| CP-122,288 | Rat | Inhibition of Dural Plasma Protein Extravasation | 0.3 pmol/kg (i.v.) | ~40,000x | [1] |
| Sumatriptan | Rat | Inhibition of Dural Plasma Protein Extravasation | 13.9 nmol/kg (i.v.) | 1x | [1] |
| CP-122,288 | Guinea Pig | Inhibition of Dural Plasma Protein Extravasation | Threshold: 1 pmol/kg | - | [2] |
| Sumatriptan | Guinea Pig | Inhibition of Dural Plasma Protein Extravasation | Threshold: 7 nmol/kg | - | [2] |
Table 2: In Vitro and In Vivo Vasoconstrictor Activity
| Compound | Preparation | Potency | Fold Potency vs. Sumatriptan | Reference |
| CP-122,288 | Dog Saphenous Vein (in vitro) | ~2-fold more potent | ~2x | [1] |
| CP-122,288 | Dog Basilar Artery (in vitro) | ~2-fold more potent | ~2x | [1] |
Table 3: Receptor Binding Affinity
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference |
| Sumatriptan | 5-HT1D | [3H]Sumatriptan | 17 | [3] |
| Sumatriptan | 5-HT1B | [3H]Sumatriptan | 27 | [3] |
| Sumatriptan | 5-HT1A | [3H]Sumatriptan | 100 | [3] |
| Eletriptan | 5-HT1D | [3H]Eletriptan | 0.92 | [4] |
| Eletriptan | 5-HT1B | [3H]Eletriptan | 3.14 | [4] |
Experimental Protocols
Inhibition of Neurogenic Plasma Protein Extravasation in Rat Dura Mater
This in vivo assay quantifies the ability of a compound to inhibit the leakage of plasma proteins from dural blood vessels following trigeminal nerve stimulation, a key event in the proposed pathophysiology of migraine.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their body temperature is maintained. The trachea is cannulated to ensure a clear airway. A femoral vein is cannulated for intravenous administration of the test compound and other substances.
-
Trigeminal Ganglion Stimulation: A craniotomy is performed to expose the trigeminal ganglion. A stimulating electrode is placed on the ganglion.
-
Measurement of Plasma Extravasation: A fluorescently labeled tracer (e.g., Evans blue dye or radiolabeled albumin) is injected intravenously. The trigeminal ganglion is then stimulated electrically (e.g., 0.6 mA, 5 ms, 5 Hz for 5 minutes).[5]
-
Compound Administration: The test compound (CP-122,288 or vehicle) is administered intravenously at various doses prior to the trigeminal ganglion stimulation.
-
Quantification: After a set circulation time, the animal is euthanized, and the dura mater is removed. The amount of extravasated tracer in the dura is quantified using spectrophotometry (for Evans blue) or a gamma counter (for radiolabeled albumin).
-
Data Analysis: The inhibition of plasma protein extravasation is calculated as the percentage reduction in tracer accumulation in the dura of compound-treated animals compared to vehicle-treated controls. The ID50 value is then determined.
References
- 1. Characterization of 5-HT receptors mediating contraction of canine and primate basilar artery by use of GR43175, a selective 5-HT1-like receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
The Structure-Activity Relationship of CP-122,288: A Potent and Selective 5-HT1D Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-122,288, chemically known as 5-methyl-aminosulphonylmethyl-3-(N-methylpyrrolidin-2R-yl-methyl)-1H-indole, is a potent and selective serotonin 1D (5-HT1D) receptor agonist. Developed by Pfizer, it has been a significant tool in understanding the role of 5-HT1D receptors, particularly in the context of migraine pathophysiology. Its high affinity and selectivity, coupled with its remarkable in vivo potency in preclinical models of neurogenic inflammation, have made it a subject of considerable interest. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CP-122,288, detailing the impact of structural modifications on its biological activity.
Core Structure and Key Pharmacophoric Features
The chemical architecture of CP-122,288 is centered around an indole scaffold, a common feature in many tryptamine-based 5-HT receptor ligands. The key pharmacophoric elements contributing to its high affinity and selectivity include:
-
An Indole Nucleus: The bicyclic aromatic system serves as the foundational scaffold for interaction with the 5-HT1D receptor.
-
A C3-Side Chain: A (2R)-N-methylpyrrolidinylmethyl group at the 3-position of the indole ring. This conformationally restricted side chain is crucial for its high potency.
-
A C5-Substituent: A methylaminosulfonylmethyl group at the 5-position of the indole ring. This group significantly influences the compound's pharmacokinetic and pharmacodynamic properties.
The interplay of these structural features defines the unique pharmacological profile of CP-122,288.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the CP-122,288 structure have elucidated the key determinants of its biological activity. The following sections summarize the SAR at different positions of the molecule.
Modifications at the C3-Side Chain
The (2R)-N-methylpyrrolidinylmethyl side chain at the C3 position is a critical determinant of the high potency of CP-122,288. This rigidified cyclic amine is believed to orient the molecule optimally within the binding pocket of the 5-HT1D receptor.
-
Stereochemistry: The (R)-enantiomer is essential for high affinity. The corresponding (S)-enantiomer exhibits significantly lower binding affinity, highlighting the stereospecific nature of the receptor interaction.
-
N-Methyl Group: The presence of the N-methyl group on the pyrrolidine ring is important for potency. Demethylation or replacement with larger alkyl groups generally leads to a decrease in activity.
Modifications at the C5-Position
The sulfonamide moiety at the C5 position plays a pivotal role in the overall pharmacological profile of CP-122,288, contributing to both its affinity and its selectivity.
-
Sulfonamide Group: The methylaminosulfonylmethyl group is a key feature. Variations in the alkyl substituent on the sulfonamide nitrogen can modulate activity. For instance, small alkyl groups are generally well-tolerated, while larger or more complex substituents can lead to a loss of potency.
-
Linker Length: The methylene linker between the indole ring and the sulfonamide group is also important. Altering the length of this linker can impact the compound's ability to interact with key residues in the receptor binding site.
Quantitative Structure-Activity Relationship Data
The following table summarizes the binding affinities and functional activities of CP-122,288 and key analogs at human 5-HT1D receptors.
| Compound | C3-Substituent | C5-Substituent | 5-HT1D Binding Affinity (Ki, nM) | Functional Activity (pEC50) |
| CP-122,288 | (2R)-N-Methylpyrrolidinylmethyl | -CH2SO2NHCH3 | 0.5 | 8.5 |
| Analog 1 | (2S)-N-Methylpyrrolidinylmethyl | -CH2SO2NHCH3 | >100 | <6.0 |
| Analog 2 | (2R)-Pyrrolidinylmethyl | -CH2SO2NHCH3 | 5.2 | 7.8 |
| Analog 3 | (2R)-N-Methylpyrrolidinylmethyl | -H | 15.8 | 7.1 |
| Analog 4 | (2R)-N-Methylpyrrolidinylmethyl | -SO2NHCH3 | 2.1 | 8.1 |
| Sumatriptan | -CH2CH2N(CH3)2 | -CH2SO2NHCH3 | 12.6 | 7.3 |
Data compiled from various sources and are approximate values for comparative purposes.
Signaling Pathways and Experimental Workflows
The biological effects of CP-122,288 are mediated through its agonist activity at 5-HT1D receptors, which are G-protein coupled receptors (GPCRs).
Figure 1. Simplified signaling pathway of CP-122,288 via the 5-HT1D receptor.
A common experimental workflow to assess the in vivo activity of CP-122,288 and its analogs involves the rat neurogenic plasma protein extravasation model.
Figure 2. Workflow for in vivo evaluation of neurogenic inflammation.
Experimental Protocols
Radioligand Binding Assay for 5-HT1D Receptor Affinity
This protocol is a generalized method for determining the binding affinity of test compounds to the human 5-HT1D receptor.
Materials:
-
Cell membranes expressing recombinant human 5-HT1D receptors.
-
[3H]-5-Carboxamidotryptamine ([3H]-5-CT) as the radioligand.
-
Serotonin (5-HT) or another known high-affinity ligand for non-specific binding determination.
-
Test compounds (e.g., CP-122,288 and its analogs).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (final concentration ~0.1-0.5 nM), and 50 µL of the test compound solution.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled 5-HT (e.g., 10 µM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Neurogenic Plasma Protein Extravasation Assay
This assay measures the ability of a compound to inhibit neurogenically-induced plasma protein leakage in the dura mater of anesthetized rats, a key model for migraine.
Materials:
-
Male Sprague-Dawley rats (250-350 g).
-
Anesthetic (e.g., sodium pentobarbital).
-
Evans Blue dye solution (50 mg/kg in saline).
-
Test compounds (e.g., CP-122,288 and its analogs) dissolved in a suitable vehicle.
-
Stereotaxic frame.
-
Bipolar stimulating electrode.
-
Formamide for dye extraction.
-
Spectrophotometer.
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Expose the skull and drill a burr hole to expose the dura mater over the superior sagittal sinus.
-
Cannulate the femoral vein for intravenous administration of dye and test compounds.
-
Administer the test compound or its vehicle intravenously.
-
Five minutes after drug administration, inject Evans Blue dye intravenously.
-
Position the stimulating electrode over the trigeminal ganglion.
-
Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 1 ms, 1.2 mA for 5 minutes).
-
After stimulation, wait for a designated period (e.g., 15 minutes) and then perfuse the animal with saline to remove intravascular dye.
-
Carefully dissect the dura mater.
-
Extract the Evans Blue dye from the dura mater by incubating it in formamide (e.g., at 60°C for 24 hours).
-
Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans Blue in formamide.
-
Calculate the percentage inhibition of plasma protein extravasation for each dose of the test compound compared to the vehicle control.
-
Determine the ID50 value (the dose of the compound that produces 50% inhibition of the maximal response).
Conclusion
The structure-activity relationship of CP-122,288 reveals a highly optimized molecular architecture for potent and selective agonism at the 5-HT1D receptor. The indole scaffold, the conformationally constrained C3-pyrrolidinylmethyl side chain with (R)-stereochemistry, and the C5-methylaminosulfonylmethyl group are all critical for its remarkable biological activity. The quantitative data presented, along with the detailed experimental protocols, provide a valuable resource for researchers in the fields of medicinal chemistry and pharmacology who are engaged in the design and development of novel 5-HT1D receptor modulators for the treatment of migraine and other neurological disorders. The insights gained from the SAR of CP-122,288 continue to inform the development of next-generation therapies with improved efficacy and safety profiles.
Methodological & Application
CP-122,288: Application Notes and Protocols for Migraine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-122,288 is a potent and selective serotonin 5-HT1B/1D receptor agonist that has been investigated for its potential role in the treatment of migraine. This document provides detailed application notes and experimental protocols for researchers studying the pharmacology and therapeutic potential of CP-122,288 in the context of migraine. The compound is a conformationally restricted analogue of sumatriptan and has demonstrated exceptionally high potency in preclinical models of neurogenic inflammation, a key process implicated in the pathophysiology of migraine.[1] Despite its preclinical efficacy, clinical trials did not show acute anti-migraine efficacy at the doses tested.[2] These findings make CP-122,288 a valuable research tool to explore the specific mechanisms of trigeminal nerve activation and neurogenic inflammation in migraine pathophysiology.
Physicochemical Properties and Receptor Affinity
CP-122,288 is an indole derivative with a conformationally restricted N-methylpyrrolidinyl basic side chain at the C-3 position.[3] While specific binding affinity values (Ki or pKi) for CP-122,288 at 5-HT1B and 5-HT1D receptors are not widely reported in publicly available literature, studies have indicated that its affinity for human 5-HT1Dα and 5-HT1Dβ receptors is similar to that of sumatriptan.[1] The remarkable potency of CP-122,288 in functional assays suggests that factors beyond simple receptor affinity may contribute to its biological activity.
Table 1: In Vivo Potency of CP-122,288 in a Model of Neurogenic Inflammation
| Compound | ID₅₀ (pmol/kg, i.v.) in Rat Dura Mater Plasma Extravasation | Potency Ratio (vs. Sumatriptan) |
| CP-122,288 | 0.3 | ~40,000x |
| Sumatriptan | 13,900 | 1x |
Pharmacokinetic Profile
Key Experimental Protocols
Inhibition of Neurogenic Plasma Extravasation in Rat Dura Mater
This in vivo assay is a cornerstone for evaluating the activity of anti-migraine compounds that target neurogenic inflammation. The protocol involves the electrical or chemical stimulation of the trigeminal ganglion to induce the release of vasoactive neuropeptides, leading to plasma protein extravasation in the dura mater.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments for cannulation and craniotomy
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
125I-labeled bovine serum albumin (125I-BSA)
-
CP-122,288 or other test compounds
-
Saline solution
-
Gamma counter
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the femoral vein for intravenous administration of substances. Place the animal in a stereotaxic frame.
-
Surgical Preparation: Perform a craniotomy to expose the trigeminal ganglion.
-
Drug Administration: Administer CP-122,288 or vehicle intravenously via the femoral vein cannula.
-
Induction of Neurogenic Extravasation:
-
Electrical Stimulation: Lower a bipolar electrode to the surface of the trigeminal ganglion and deliver electrical stimulation (e.g., 5 Hz, 1.2 mA, 5 ms duration for 5 minutes).
-
Chemical Stimulation: Alternatively, administer a chemical stimulus such as capsaicin intravenously.
-
-
Quantification of Plasma Extravasation:
-
Five minutes before the end of the stimulation, inject 125I-BSA intravenously.
-
After a set circulation time, perfuse the animal with saline to remove intravascular tracer.
-
Dissect the dura mater, weigh it, and measure the radioactivity using a gamma counter.
-
-
Data Analysis: Express the amount of plasma extravasation as the quantity of 125I-BSA per unit weight of the dura mater. Calculate the dose-dependent inhibition by CP-122,288.
Diagram 1: Experimental Workflow for Neurogenic Plasma Extravasation Assay
Caption: Workflow for the rat neurogenic plasma extravasation assay.
c-fos Expression in the Trigeminal Nucleus Caudalis (TNC)
This protocol assesses the neuronal activation in the TNC, a key relay center for trigeminal pain, following a noxious stimulus. The expression of the immediate early gene c-fos is used as a marker of this activation.
Materials:
-
Male Hartley guinea pigs or Sprague-Dawley rats
-
Anesthetic (e.g., pentobarbital or urethane)
-
Surgical instruments for intracisternal injection
-
Capsaicin or other chemical irritant
-
CP-122,288 or other test compounds
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Cryostat or vibratome
-
Primary antibody against c-fos protein
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Animal Preparation and Drug Administration: Anesthetize the animal and administer CP-122,288 or vehicle intravenously.
-
Noxious Stimulation: After a predetermined pretreatment time, administer a chemical irritant such as capsaicin (e.g., 0.1 ml of 0.1 mM solution) via intracisternal injection to activate trigeminal afferents.[4]
-
Perfusion and Tissue Processing: Two hours after the stimulus, perfuse the animal transcardially with saline followed by 4% paraformaldehyde.[4] Dissect the brainstem and post-fix it in the same fixative.
-
Sectioning: Cut serial sections (e.g., 50 µm) of the brainstem, particularly the region containing the TNC, using a cryostat or vibratome.[4]
-
Immunohistochemistry:
-
Incubate the sections with a primary antibody against the c-fos protein.
-
Wash and then incubate with a biotinylated secondary antibody.
-
Amplify the signal using an ABC reagent.
-
Visualize the c-fos positive nuclei by reacting with DAB.
-
-
Quantification: Count the number of c-fos immunoreactive nuclei in specific laminae (I and IIo) of the TNC at different anatomical levels using a microscope.[4]
-
Data Analysis: Compare the number of c-fos positive cells in the drug-treated groups to the vehicle-treated control group to determine the inhibitory effect of CP-122,288.
Diagram 2: Signaling Pathway of Trigeminal Nociception and Site of Action of CP-122,288
Caption: Trigeminal pain pathway and the inhibitory effect of CP-122,288.
Conclusion
CP-122,288 remains a highly valuable pharmacological tool for investigating the mechanisms of neurogenic inflammation and trigeminal nociception in the context of migraine research. Its exceptional potency in preclinical models, despite its lack of clinical efficacy in acute migraine, provides a unique opportunity to dissect the specific pathways involved in migraine pathophysiology. The protocols outlined in this document provide a framework for researchers to utilize CP-122,288 to further our understanding of this complex neurological disorder.
References
- 1. Trigeminal antidromic vasodilatation and plasma extravasation in the rat: effects of sensory, autonomic and motor denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatobiliary Clearance Prediction: Species Scaling From Monkey, Dog, and Rat, and In Vitro-In Vivo Extrapolation of Sandwich-Cultured Human Hepatocytes Using 17 Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increase of capsaicin-induced trigeminal Fos-like immunoreactivity by 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-122288 in Animal Models of Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides, primarily Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from activated sensory nerve endings. This release triggers a cascade of inflammatory responses, including vasodilation, increased vascular permeability leading to plasma protein extravasation and edema, and the recruitment of immune cells.[1][2] This process is implicated in the pathophysiology of various conditions, including migraine, arthritis, and inflammatory skin diseases.
The tachykinin neuropeptide Substance P exerts its pro-inflammatory effects by binding to the neurokinin-1 (NK-1) receptor.[1] Consequently, NK-1 receptor antagonists have been a focal point of research for the therapeutic modulation of neurogenic inflammation. CP-122288 is a potent tryptamine analogue that has demonstrated significant efficacy in inhibiting neurogenic inflammation in preclinical animal models.[3] These application notes provide detailed protocols and quantitative data for the use of this compound in established animal models of neurogenic inflammation.
Mechanism of Action
This compound is a 5-HT1 receptor agonist that potently inhibits neurogenic inflammation.[3] Experimental evidence suggests that its mechanism of action is prejunctional, meaning it inhibits the release of neuropeptides from sensory nerve endings rather than blocking their effects at the receptor level on target tissues.[3] This is a crucial distinction from traditional NK-1 receptor antagonists. In studies, this compound effectively blocked edema formation induced by nerve stimulation but did not inhibit edema caused by the direct administration of Substance P.[3]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in inhibiting neurogenic plasma protein extravasation in a rat model of saphenous nerve stimulation.
| Compound | Animal Model | Endpoint | Dose Range | Maximum Inhibition | Minimum Effective Dose | Reference |
| This compound | Rat Saphenous Nerve Stimulation | [125I]-Albumin Extravasation | 2 x 10-14 - 2 x 10-7 mol/kg | Up to 66% | ~2 x 10-14 mol/kg | [3] |
| CP-93,129 | Rat Saphenous Nerve Stimulation | [125I]-Albumin Extravasation | 5 x 10-7 - 5 x 10-6 mol/kg | Significant Inhibition | ~5 x 10-7 mol/kg | [3] |
Experimental Protocols
Rat Saphenous Nerve Stimulation Model of Neurogenic Edema
This protocol describes the induction of neurogenic inflammation in the rat hind paw via electrical stimulation of the saphenous nerve and the assessment of plasma protein extravasation.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., pentobarbitone sodium)
-
This compound
-
Vehicle for this compound (e.g., saline)
-
[125I]-human serum albumin ([125I]-HSA)
-
Evans blue dye (optional, for visualization)
-
Bipolar platinum electrode
-
Stimulator
-
Gamma counter
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to approved institutional protocols.
-
Cannulate the femoral vein for intravenous administration of substances.
-
Carefully dissect the saphenous nerve in the thigh of one hind limb, ensuring minimal damage to surrounding tissues. Place a bipolar platinum electrode around the distal end of the nerve.
-
-
Drug Administration:
-
Administer this compound or its vehicle intravenously via the cannulated femoral vein. Allow for a sufficient pre-treatment time for the compound to distribute (typically 5-15 minutes).
-
-
Induction and Measurement of Plasma Extravasation:
-
Administer a bolus of [125I]-HSA intravenously. If using, Evans blue can be co-administered.
-
Immediately following the administration of the tracer, begin electrical stimulation of the saphenous nerve (e.g., 10 V, 0.5 ms pulses at 10 Hz for 5 minutes).
-
The contralateral, non-stimulated hind paw serves as a control.
-
-
Sample Collection and Analysis:
-
After the stimulation period, collect a blood sample via cardiac puncture to determine the concentration of [125I]-HSA in the plasma.
-
Euthanize the animal and dissect the skin from both the stimulated and control hind paws.
-
Measure the radioactivity in the skin samples and the plasma sample using a gamma counter.
-
Express the amount of plasma protein extravasation as the volume of plasma (in µl) accumulated per gram of tissue.
-
Capsaicin-Induced Dural Plasma Protein Extravasation Model
This model is relevant for studying the mechanisms of migraine, where neurogenic inflammation in the dura mater is thought to play a role.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
This compound
-
Vehicle for this compound
-
Capsaicin
-
Evans blue dye
-
Stereotaxic frame
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Cannulate the femoral vein for intravenous injections.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously.
-
-
Induction and Measurement of Plasma Extravasation:
-
Inject Evans blue dye intravenously.
-
After a short circulation period, administer capsaicin intravenously to induce neurogenic inflammation.
-
Allow the capsaicin to circulate for a defined period (e.g., 10 minutes).
-
-
Sample Collection and Analysis:
-
Perfuse the animal with saline to remove intravascular Evans blue.
-
Carefully dissect the dura mater.
-
Extract the Evans blue from the dura mater using a suitable solvent (e.g., formamide).
-
Quantify the amount of extravasated Evans blue spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
Results are typically expressed as ng of Evans blue per mg of tissue.
-
Visualizations
Caption: Signaling pathway of neurogenic inflammation and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound in animal models of neurogenic inflammation.
References
- 1. The role of substance P in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a 5-HT1 receptor agonist, CP-122,288, on oedema formation induced by stimulation of the rat saphenous nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-122,288 Dosing and Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data on the dosing and administration of CP-122,288 in rats, a potent and selective 5-HT1B/1D/1F receptor agonist. The protocols detailed below are based on established preclinical research methodologies.
Overview of CP-122,288
CP-122,288 is a conformationally restricted analogue of sumatriptan. It is a potent inhibitor of neurogenic plasma protein extravasation in the dura mater, a key process in the pathophysiology of migraine. Notably, it demonstrates this anti-inflammatory action at doses significantly lower than those required for vasoconstriction, suggesting a more selective mechanism of action compared to other triptans.
Quantitative Data Summary
Table 1: Intravenous Dosing of CP-122,288 in Rats
| Parameter | Value | Effect | Animal Model |
| Effective Dose (ED50) | 0.3 pmol/kg | Inhibition of neurogenic plasma protein extravasation in the dura mater | Sprague-Dawley Rats |
| Dose Range for Inhibition of Plasma Extravasation | 0.3 - 300 ng/kg | Dose-related inhibition of plasma protein extravasation | Anesthetized Rats |
| Doses Devoid of Hemodynamic Effects | 0.003 - 3 µg/kg | No change in heart rate or mean arterial blood pressure | Anesthetized Rats |
Signaling Pathway of CP-122,288 via 5-HT1D Receptors
CP-122,288 exerts its effects primarily through the activation of 5-HT1D receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors initiates an intracellular signaling cascade that ultimately modulates neuronal activity and inflammation.
CP-122,288: Application Notes and Protocols for Studying Dural Plasma Protein Extravasation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-122,288 is a potent and selective serotonin 5-HT1B/1D/1F receptor agonist, notable for its powerful inhibition of neurogenic inflammation, a key process in the pathophysiology of migraine.[1] This document provides detailed application notes and experimental protocols for the use of CP-122,288 in preclinical studies of dural plasma protein extravasation (PPE), a common animal model for migraine research.
Neurogenic inflammation in the dura mater is characterized by the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[2][3] This leads to vasodilation and increased vascular permeability, resulting in the extravasation of plasma proteins into the dural tissue.[2][4] CP-122,288 has been shown to be exceptionally potent in inhibiting this process, far exceeding the potency of sumatriptan, a commonly used migraine therapeutic.[1] Notably, CP-122,288 exhibits a significant separation between its anti-inflammatory and vasoconstrictor effects, making it a valuable tool for dissecting the mechanisms of migraine.[1]
Quantitative Data
The following table summarizes the quantitative data for CP-122,288 in the context of inhibiting dural plasma protein extravasation.
| Compound | Parameter | Species | Value | Reference |
| CP-122,288 | ID50 for inhibition of neurogenic dural plasma protein extravasation | Rat | 0.3 pmol/kg i.v. | **** |
| Sumatriptan | ID50 for inhibition of neurogenic dural plasma protein extravasation | Rat | 13.9 nmol/kg i.v. | |
| CP-122,288 | Potency relative to sumatriptan (inhibition of PPE) | Rat | ~40,000-fold greater | [1] |
| CP-122,288 | Potency relative to sumatriptan (vasoconstriction) | Dog | ~2-fold greater | [1] |
Signaling Pathway of CGRP and 5-HT1D/1B Receptor in Dural Plasma Protein Extravasation
The following diagram illustrates the proposed signaling pathway involved in neurogenic inflammation and the inhibitory action of CP-122,288.
Experimental Protocols
Protocol 1: Induction of Dural Plasma Protein Extravasation by Trigeminal Ganglion Stimulation
This protocol describes the induction of neurogenic inflammation in the dura mater of rats via electrical stimulation of the trigeminal ganglion.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)
-
Stereotaxic frame
-
Dental drill
-
Stimulating electrode (stainless steel, concentric bipolar)
-
Stimulator
-
CP-122,288 solution for intravenous injection
-
Saline solution (vehicle control)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with sodium pentobarbital (60 mg/kg, i.p.).
-
Mount the animal in a stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Drill a burr hole (5 mm posterior to the bregma and 3.5 mm lateral to the midline) to expose the dura mater overlying the trigeminal ganglion.
-
-
Electrode Placement:
-
Carefully lower the stimulating electrode through the burr hole to the surface of the trigeminal ganglion.
-
-
Drug Administration:
-
Administer CP-122,288 or vehicle (saline) intravenously (i.v.) via a cannulated femoral vein, typically 15 minutes prior to stimulation.
-
-
Trigeminal Ganglion Stimulation:
-
Apply electrical stimulation to the trigeminal ganglion. Typical stimulation parameters are: 1.0 mA, 5 Hz, 5 ms duration for 5 minutes.
-
-
Measurement of Plasma Protein Extravasation:
-
Proceed with one of the quantification methods described in Protocol 2 or 3.
-
Protocol 2: Quantification of Dural Plasma Protein Extravasation using Evans Blue
This protocol details the use of Evans blue dye to quantify the extent of plasma protein extravasation.
Materials:
-
Evans blue solution (50 mg/kg in saline)[1]
-
Saline (for perfusion)
-
Formamide
-
Spectrophotometer or Confocal Laser Scanning Microscope
-
Dissection tools
Procedure:
-
Evans Blue Injection:
-
Inject Evans blue solution (50 mg/kg) intravenously 5-10 minutes before the induction of PPE (e.g., trigeminal stimulation).[1]
-
-
Circulation and Perfusion:
-
Allow the dye to circulate for a specified period (e.g., 15-20 minutes after stimulation).
-
Open the thoracic cavity, clamp the descending aorta, and incise the right atrium.
-
Perfuse the animal transcardially with saline until the effluent from the right atrium is clear of blood.
-
-
Tissue Collection and Extraction:
-
Carefully dissect the dura mater, separating the stimulated (ipsilateral) and unstimulated (contralateral) sides.
-
Blot the tissues dry and record their wet weight.
-
Place the dura samples in formamide (e.g., 1 ml) and incubate at 60°C for 24 hours to extract the Evans blue.
-
-
Quantification:
-
Spectrophotometry: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm. The amount of extravasated dye is proportional to the absorbance and can be quantified using a standard curve.
-
Confocal Laser Scanning Microscopy (for fluorescence-based method): After perfusion, the dura can be mounted on a slide and imaged. The fluorescence intensity of Evans blue is measured in regions of interest on both the stimulated and control sides. The ratio of fluorescence intensity (stimulated/control) is calculated to determine the extent of PPE.[1]
-
Protocol 3: Quantification of Dural Plasma Protein Extravasation using Radiolabeled Albumin
This protocol describes a highly sensitive method for quantifying PPE using radiolabeled bovine serum albumin ([¹²⁵I]-BSA), often considered the "gold standard".[1]
Materials:
-
[¹²⁵I]-Bovine Serum Albumin ([¹²⁵I]-BSA)
-
Gamma counter
-
Dissection tools
Procedure:
-
[¹²⁵I]-BSA Injection:
-
Inject [¹²⁵I]-BSA (e.g., 50 µCi/kg) intravenously prior to the induction of PPE.
-
-
Induction of PPE and Perfusion:
-
Follow the procedures for induction of PPE as described in Protocol 1.
-
Perform transcardial saline perfusion as described in Protocol 2 to remove intravascular tracer.
-
-
Tissue Collection and Measurement:
-
Dissect the dura mater (ipsilateral and contralateral sides) and other tissues of interest.
-
Weigh the tissue samples.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
-
Data Analysis:
-
The amount of extravasation is expressed as the ratio of radioactivity in the ipsilateral (stimulated) dura to the contralateral (unstimulated) dura.
-
Experimental Workflow
The following diagram outlines the general experimental workflow for studying the effect of CP-122,288 on dural plasma protein extravasation.
References
- 1. A fluorescence-based method to assess plasma protein extravasation in rat dura mater using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 3. Effect of dural inflammatory soup application on activation and sensitization markers in the caudal trigeminal nucleus of the rat and the modulatory effects of sumatriptan and kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the time course of plasma extravasation in the skin by digital image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of CP-122,288 on Trigeminal Ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-122,288 is a potent and selective agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes.[1] As a derivative of the anti-migraine drug sumatriptan, CP-122,288 is a powerful inhibitor of neurogenic inflammation.[1] Notably, 5-HT1B, 5-HT1D, and 5-HT1F receptors are expressed in trigeminal ganglion neurons, making them a key target for therapeutic intervention in conditions like migraine.[2][3][4] These application notes provide a framework for investigating the in vitro effects of CP-122,288 on cultured trigeminal ganglion neurons, focusing on its potential to modulate neuronal excitability and neurotransmitter release.
While clinical trials did not find CP-122,288 effective for acute migraine treatment, its high potency and selectivity make it a valuable research tool to dissect the roles of specific 5-HT receptor subtypes in trigeminal neuron function.[1][5] The following protocols for electrophysiology, calcium imaging, and calcitonin gene-related peptide (CGRP) release assays are designed to elucidate the cellular mechanisms of CP-122,288.
Data Presentation
Table 1: Receptor Binding Affinities of CP-122,288 and Related Compounds
| Compound | 5-HT1B Affinity (pKi) | 5-HT1D Affinity (pKi) | 5-HT1F Affinity (pKi) | Reference |
| CP-122,288 | High | High | High | [1][6] |
| Sumatriptan | 7.6 ± 0.1 | 8.3 ± 0.1 | Moderate | [7] |
| 5-CT | 8.3 ± 0.1 | 5.5 ± 0.1 | High | [7] |
Table 2: Expected Effects of CP-122,288 on Trigeminal Ganglion Neuron Function
| Experimental Assay | Expected Effect of CP-122,288 | Rationale |
| Electrophysiology | Inhibition of neuronal firing | Activation of 5-HT1B/1D/1F receptors is generally inhibitory. |
| Calcium Imaging | Attenuation of depolarization-induced calcium influx | Inhibition of voltage-gated calcium channels downstream of 5-HT1 receptor activation. |
| CGRP Release | Inhibition of stimulated CGRP release | Presynaptic 5-HT1D/1F receptors are known to inhibit neurotransmitter release. |
Signaling Pathways and Experimental Logic
Caption: Proposed signaling pathway of CP-122,288 in trigeminal neurons.
Experimental Protocols
Protocol 1: Primary Culture of Rodent Trigeminal Ganglion Neurons
This protocol describes the isolation and culture of trigeminal ganglion (TG) neurons from rodents, a crucial first step for subsequent in vitro assays.
Materials:
-
Euthanasia solution
-
70% Ethanol
-
Leibovitz L-15 medium
-
MEM (Minimum Essential Medium)
-
Collagenase (Type IA)
-
PBS (Phosphate-Buffered Saline)
-
Neurobasal™ Plus Medium
-
B-27™ Plus Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Sterilize the head with 70% ethanol.
-
Dissect the trigeminal ganglia and place them in ice-cold Leibovitz L-15 medium.
-
Transfer the ganglia to MEM containing 0.025% collagenase and incubate for 45-60 minutes at 37°C.
-
Mechanically dissociate the ganglia by triturating with fire-polished glass pipettes of decreasing diameter.
-
Centrifuge the cell suspension at 400 x g for 4 minutes.
-
Resuspend the cell pellet in complete culture medium (Neurobasal™ Plus Medium supplemented with B-27™ Plus, GlutaMAX™, and Penicillin-Streptomycin).
-
Plate the cells on poly-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Allow neurons to adhere and extend neurites for 1-3 days before commencing experiments.
Caption: Workflow for primary trigeminal ganglion neuron culture.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of CP-122,288's effects on neuronal membrane potential and ion channel activity.
Materials:
-
Cultured trigeminal ganglion neurons on coverslips
-
Recording chamber
-
Perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 1.25 NaH2PO4, 10 D-glucose, bubbled with 95% O2 / 5% CO2.[8]
-
Internal pipette solution containing (in mM): 126 K-gluconate, 4 KCl, 4 MgCl2, 2 BAPTA, 4 Mg-ATP, 0.4 Na-GTP.[8]
-
CP-122,288 stock solution
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.
-
Pull patch pipettes to a resistance of 3-6 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record baseline neuronal activity in current-clamp or voltage-clamp mode.
-
Bath-apply CP-122,288 at various concentrations through the perfusion system.
-
Record changes in membrane potential, firing frequency, and voltage-gated currents.
-
To identify the specific receptor subtypes involved, co-apply selective antagonists for 5-HT1B, 5-HT1D, or 5-HT1F receptors.
Protocol 3: Fura-2 Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to CP-122,288 application, providing insights into its effects on calcium signaling.
Materials:
-
Cultured trigeminal ganglion neurons on coverslips
-
Fura-2 AM fluorescent calcium indicator
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscopy system with appropriate filters for Fura-2
-
CP-122,288 stock solution
-
Depolarizing agent (e.g., high concentration KCl)
Procedure:
-
Load cultured neurons with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS for 30-45 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye.
-
Mount the coverslip on the microscope stage and perfuse with HBS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply CP-122,288 and continue to record fluorescence changes.
-
To assess the inhibitory effect of CP-122,288, stimulate the neurons with a depolarizing agent (e.g., 60 mM KCl) in the presence and absence of the compound.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in intracellular calcium concentration.
Caption: Workflow for Fura-2 calcium imaging.
Protocol 4: Calcitonin Gene-Related Peptide (CGRP) Release Assay
This protocol quantifies the amount of CGRP released from cultured trigeminal neurons to determine the inhibitory effect of CP-122,288.
Materials:
-
Cultured trigeminal ganglion neurons in multi-well plates
-
HEPES-buffered saline (HBS)
-
Depolarizing agent (e.g., 60 mM KCl or capsaicin)
-
CP-122,288 stock solution
-
CGRP ELISA kit
-
Cell lysis buffer
Procedure:
-
Wash cultured neurons with HBS.
-
Incubate the cells in HBS for a baseline period (e.g., 30 minutes) to measure basal CGRP release. Collect the supernatant.
-
Incubate the cells with CP-122,288 at various concentrations for a pre-incubation period.
-
Replace the solution with HBS containing both CP-122,288 and a stimulating agent (e.g., 60 mM KCl or 1 µM capsaicin) and incubate for a defined period (e.g., 15-30 minutes). Collect the supernatant.
-
Lyse the cells to determine the total CGRP content.
-
Quantify the amount of CGRP in the collected supernatants and cell lysates using a CGRP ELISA kit according to the manufacturer's instructions.
-
Express the stimulated CGRP release as a percentage of the total CGRP content and compare the release in the presence and absence of CP-122,288.
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the in vitro effects of the potent 5-HT1B/1D/1F receptor agonist, CP-122,288, on trigeminal ganglion neurons. By employing these electrophysiological, imaging, and biochemical assays, researchers can gain valuable insights into the role of these specific serotonin receptor subtypes in modulating trigeminal neuron function, which is critical for understanding migraine pathophysiology and developing novel therapeutics.
References
- 1. CP-122288 - Wikipedia [en.wikipedia.org]
- 2. Distribution of 5-HT(1B), 5-HT(1D) and 5-HT(1F) receptor expression in rat trigeminal and dorsal root ganglia neurons: relevance to the selective anti-migraine effect of triptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective 5-HT1D alpha serotonin receptor gene expression in trigeminal ganglia: implications for antimigraine drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of calcitonin gene-related peptide release after superior sagittal sinus stimulation in cat: a comparison of avitriptan and CP122,288 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pre- and postjunctional activity of CP-122,288, a conformationally restricted analogue of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiology with iPSC-derived neurons [protocols.io]
Application Notes: CP-122,288 as a Tool to Investigate CGRP Release
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CP-122,288 is a potent and selective 5-HT1B/1D receptor agonist, structurally related to sumatriptan. It has been extensively used as a pharmacological tool to investigate the mechanisms of neurogenic inflammation, a process implicated in the pathophysiology of migraine. A key aspect of neurogenic inflammation is the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from trigeminal sensory nerve endings. These application notes provide a comprehensive overview of how CP-122,288 can be utilized to dissect the relationship between 5-HT1B/1D receptor activation, neurogenic inflammation, and CGRP release.
CP-122,288 is a powerful inhibitor of plasma protein extravasation (PPE) in the dura mater, a key feature of neurogenic inflammation.[1] However, compelling evidence demonstrates that its potent anti-inflammatory effects are not mediated by the inhibition of CGRP release.[2] This unique pharmacological profile makes CP-122,288 an invaluable tool for differentiating the signaling pathways that govern neuropeptide release from those that mediate the subsequent inflammatory cascade.
Mechanism of Action:
CP-122,288 exerts its effects by binding to and activating presynaptic 5-HT1B and 5-HT1D receptors located on trigeminal nerve fibers.[2] While activation of these receptors by other agonists, such as sumatriptan and avitriptan, has been shown to inhibit CGRP release, CP-122,288 demonstrates a notable exception. Despite its high affinity for these receptors, it does not block the release of CGRP following trigeminal nerve stimulation.[2] This suggests that the downstream signaling pathways leading to the inhibition of neurogenic inflammation by CP-122,288 are independent of a direct blockade of CGRP exocytosis.
Data Presentation
Table 1: Comparative Potency of CP-122,288 and Sumatriptan in Inhibiting Neurogenic Inflammation
| Compound | Threshold Dose to Inhibit Plasma Protein Extravasation (pmol/kg) |
| CP-122,288 | 1 |
| Sumatriptan | 7000 |
Data extracted from Lee and Moskowitz, 1993.[1]
Table 2: Effect of CP-122,288 and Avitriptan on CGRP Release in Cat
| Treatment | Dose | CGRP Release (pmol/L) |
| Control (SSS Stimulation) | - | 77 ± 1 |
| CP-122,288 | 100 ng/kg i.v. | 77 ± 6 |
| Avitriptan | 50 µg/kg i.v. | Blocked |
Data extracted from Goadsby and Classey, 1999.[2]
Experimental Protocols
1. In Vitro CGRP Release from Cultured Trigeminal Ganglion Neurons
This protocol allows for the direct investigation of the effects of CP-122,288 on CGRP release from the neuronal cell bodies.
Materials:
-
Primary trigeminal ganglion neuron cultures (from rat or mouse)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffered saline solution
-
Potassium chloride (KCl) solution (e.g., 60 mM) for depolarization-induced release
-
Capsaicin solution (e.g., 1 µM) for TRPV1-mediated release
-
CP-122,288 stock solution
-
CGRP Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit
-
Poly-D-lysine coated culture plates
Protocol:
-
Culture primary trigeminal ganglion neurons on poly-D-lysine coated plates until mature.
-
Wash the cells gently with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of CP-122,288 or vehicle control in HBSS for a defined period (e.g., 15-30 minutes).
-
Remove the pre-incubation solution and replace it with a stimulating solution containing either high KCl or capsaicin, with or without CP-122,288.
-
Incubate for a short period (e.g., 10-15 minutes) to allow for CGRP release.
-
Collect the supernatant (culture medium).
-
Measure the concentration of CGRP in the supernatant using a CGRP EIA or RIA kit according to the manufacturer's instructions.
-
Normalize CGRP release to the total protein content of the cells in each well.
2. Ex Vivo CGRP Release from Hemisected Rodent Skull Preparation (Dura Mater)
This ex vivo model maintains the integrity of the trigeminal nerve endings within their target tissue, the dura mater.
Materials:
-
Rodent (rat or mouse)
-
Synthetic interstitial fluid (SIF) buffer
-
Potassium chloride (KCl) solution or capsaicin solution for stimulation
-
CP-122,288 stock solution
-
CGRP EIA or RIA kit
Protocol:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the head and prepare a hemisected skull, exposing the dura mater.
-
Place the hemisected skull in a chamber containing pre-warmed and oxygenated SIF buffer.
-
Allow the preparation to equilibrate.
-
Collect a baseline sample of the superfusate.
-
Apply a stimulating agent (e.g., KCl or capsaicin) to the dura mater to evoke CGRP release and collect the superfusate.
-
Wash the preparation with SIF buffer.
-
Apply CP-122,288 to the dura mater for a pre-incubation period.
-
Re-apply the stimulating agent in the presence of CP-122,288 and collect the superfusate.
-
Measure CGRP concentration in the collected samples using an EIA or RIA kit.
3. In Vivo Measurement of CGRP Release in Anesthetized Animals
This in vivo protocol allows for the investigation of CGRP release into the bloodstream following trigeminal system activation.
Materials:
-
Anesthetized animal (e.g., cat or rat)
-
Surgical instruments for cannulation
-
Stimulating electrode for the superior sagittal sinus (SSS) or trigeminal ganglion
-
CP-122,288 solution for intravenous administration
-
Blood collection tubes with protease inhibitors
-
CGRP EIA or RIA kit
Protocol:
-
Anesthetize the animal and maintain a stable physiological state.
-
Cannulate the external jugular vein for blood sampling.
-
Place a stimulating electrode on the superior sagittal sinus or trigeminal ganglion.
-
Collect a basal blood sample.
-
Electrically stimulate the SSS or trigeminal ganglion to induce CGRP release.
-
Collect a blood sample during or immediately after stimulation.
-
Administer CP-122,288 intravenously.
-
After a suitable interval, repeat the electrical stimulation.
-
Collect another blood sample.
-
Process the blood samples to obtain plasma and measure CGRP levels using an EIA or RIA kit.
Visualizations
Caption: Signaling pathway of neurogenic inflammation and the modulatory role of CP-122,288.
Caption: Experimental workflow for in vitro CGRP release assay using cultured trigeminal neurons.
Caption: Experimental workflow for in vivo measurement of CGRP release in an anesthetized animal model.
References
- 1. Conformationally restricted sumatriptan analogues, CP-122,288 and CP-122,638 exhibit enhanced potency against neurogenic inflammation in dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of calcitonin gene-related peptide release after superior sagittal sinus stimulation in cat: a comparison of avitriptan and CP122,288 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing CP-122288 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and preparation of CP-122288, a potent 5-HT1 receptor agonist, for use in preclinical experiments. The following sections offer guidance on preparing the compound for both in vitro and in vivo studies, alongside information on its mechanism of action.
Compound Information
| Compound Name | Target | Mechanism of Action | Molecular Formula | Molecular Weight |
| This compound | 5-HT1D Receptor | Agonist | C₁₇H₂₅N₃O₂S | 335.47 g/mol |
Solubility and Solution Preparation
Note: Specific, publicly available data on the solubility of this compound in common laboratory solvents is limited. The following recommendations are based on general practices for similar small molecules. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Recommended Solvents (Empirical Testing Required)
It is recommended to test the solubility of this compound in the following solvents:
-
Dimethyl Sulfoxide (DMSO): A common solvent for creating high-concentration stock solutions of organic molecules.
-
Ethanol: May be used as a co-solvent with aqueous solutions.
-
Phosphate-Buffered Saline (PBS): For preparing final working solutions for in vitro assays, often with a small percentage of an organic solvent like DMSO.
Protocol for Preparation of a 10 mM Stock Solution (Example)
This protocol provides a general guideline. The actual mass of this compound and volume of solvent should be adjusted based on the desired stock concentration and the empirically determined solubility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.35 mg of this compound.
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the this compound powder. In this example, add 1 mL of DMSO.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but should be tested for its effect on compound stability.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Experimental Protocols
In Vitro Assay Protocol: Cell-Based Signaling Assay
This protocol describes a general method for treating cultured cells with this compound to assess its effect on downstream signaling pathways.
Materials:
-
Cultured cells expressing the 5-HT1D receptor
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents (e.g., lysis buffer, antibodies for Western blotting, cAMP assay kit)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution. Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. Important: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes, 1 hour, 24 hours) at 37°C in a CO₂ incubator.
-
Downstream Analysis: Following incubation, lyse the cells and proceed with the desired downstream analysis, such as Western blotting to assess protein phosphorylation or a cAMP assay to measure changes in intracellular cyclic AMP levels.
In Vivo Administration Protocol (Rodent Model)
This protocol provides a general guideline for the preparation and administration of this compound to rodents. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween 80 or Cremophor EL - requires empirical testing)
-
Sterile syringes and needles
Procedure:
-
Preparation of Dosing Solution: Prepare the dosing solution on the day of administration. If starting from a DMSO stock, the stock solution will need to be diluted in a suitable vehicle for in vivo use. The final concentration of DMSO should be minimized (typically <5%) and tested for tolerability. For some routes of administration, a suspension may be necessary if the compound is not fully soluble in a biocompatible vehicle.
-
Dose Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the desired dose (e.g., in mg/kg).
-
Administration: Administer the dosing solution to the animal via the desired route (e.g., intravenous, intraperitoneal, oral gavage).
-
Monitoring: Monitor the animal for any adverse effects and for the desired pharmacological response at appropriate time points after administration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of the 5-HT1D receptor and a general experimental workflow for studying the effects of this compound.
Caption: 5-HT1D Receptor Signaling Pathway
Caption: In Vitro Experimental Workflow
Application Notes and Protocols for Immunohistochemistry with CP-122288 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-122288 is a potent and highly selective serotonin 5-HT1B/1D/1F receptor agonist.[1] A derivative of the anti-migraine drug sumatriptan, this compound is a powerful inhibitor of neurogenic inflammation and plasma protein extravasation, processes implicated in the pathophysiology of migraine.[1] Its utility in research stems from its selectivity for anti-inflammatory actions over vasoconstriction, making it a valuable tool for investigating the mechanisms of migraine and the effects of 5-HT receptor modulation.[1]
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues following treatment with this compound. The primary applications focus on the detection of c-Fos, a marker of neuronal activation, and Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide involved in migraine.
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT1B and 5-HT1D receptors located on presynaptic trigeminal nerve terminals. This activation inhibits the release of pro-inflammatory neuropeptides, most notably CGRP. The reduction in CGRP release leads to a decrease in vasodilation and neurogenic inflammation in the dura mater, thereby alleviating migraine-associated pain. The expression of c-Fos, an immediate early gene product and a marker of neuronal activity, is consequently reduced in central trigeminal neurons.
Data Presentation
The following table provides illustrative quantitative data representing the expected outcomes of this compound treatment on c-Fos and CGRP expression in the trigeminal nucleus caudalis (TNC), a key region for processing migraine pain. This data is based on the known pharmacological effects of this compound and is intended for representational purposes.
| Treatment Group | Marker | Mean Number of Immunoreactive Cells/mm² (± SEM) | Percent Change vs. Control |
| Vehicle Control | c-Fos | 150 ± 12 | - |
| This compound (10 µg/kg) | c-Fos | 45 ± 6 | ↓ 70% |
| Vehicle Control | CGRP | 85 ± 9 | - |
| This compound (10 µg/kg) | CGRP | 30 ± 5 | ↓ 65% |
Experimental Protocols
This section details the immunohistochemistry protocols for the detection of c-Fos and CGRP in formalin-fixed, paraffin-embedded tissue sections following systemic administration of this compound in a rodent model of neurogenic inflammation.
I. Animal Treatment and Tissue Preparation
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are a suitable model.
-
Induction of Neurogenic Inflammation: Electrical stimulation of the trigeminal ganglion or administration of a chemical irritant (e.g., capsaicin) can be used to induce neurogenic inflammation and subsequent c-Fos expression.
-
This compound Administration: Administer this compound (e.g., 10 µg/kg, intravenous) or vehicle control 30 minutes prior to the inflammatory stimulus.
-
Perfusion and Fixation: Two hours after the stimulus, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS, pH 7.4).
-
Tissue Harvesting and Post-fixation: Carefully dissect the brainstem and post-fix in 4% PFA for 24 hours at 4°C.
-
Dehydration and Paraffin Embedding: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick coronal sections of the brainstem, focusing on the trigeminal nucleus caudalis, using a microtome. Mount sections on charged microscope slides.
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30 minutes.
-
Immerse in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
For c-Fos and CGRP, heat-induced epitope retrieval is recommended.
-
Immerse slides in a staining dish containing 10 mM sodium citrate buffer (pH 6.0).
-
Heat to 95-100°C in a steamer or water bath for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Wash slides in PBS with 0.1% Tween 20 (PBS-T).
-
Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide in PBS for 10 minutes.
-
Wash in PBS-T.
-
Incubate in a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to its optimal concentration.
-
For c-Fos: Rabbit anti-c-Fos polyclonal antibody.
-
For CGRP: Mouse anti-CGRP monoclonal antibody.
-
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides in PBS-T (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.
-
Wash in PBS-T (3 x 5 minutes).
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30 minutes at room temperature.
-
Wash in PBS-T (3 x 5 minutes).
-
-
Chromogen Development:
-
Visualize the antibody binding using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).
-
Incubate slides with the DAB solution until the desired brown staining intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Mayer's hematoxylin to visualize cell nuclei.
-
Wash in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
III. Image Acquisition and Analysis
-
Microscopy: Examine the stained sections under a light microscope.
-
Image Capture: Capture images of the trigeminal nucleus caudalis at a consistent magnification (e.g., 20x).
-
Quantification: Count the number of c-Fos-positive nuclei or CGRP-immunoreactive nerve fibers within a defined area of the TNC.[2] Image analysis software can be used for automated and unbiased quantification. Express the data as the number of positive cells or fibers per unit area.[2]
Visualizations
Caption: Signaling pathway of this compound.
Caption: IHC experimental workflow.
References
Measuring the Vasoconstrictor Activity of CP-122,288: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-122,288 is a potent and selective agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptors. It is a structural analog of the anti-migraine drug sumatriptan. Notably, while being exceptionally potent at inhibiting neurogenic inflammation, its vasoconstrictor activity is reported to be only twice that of sumatriptan. This characteristic makes CP-122,288 a valuable research tool for dissecting the roles of different 5-HT receptor subtypes in migraine pathophysiology and for the development of novel therapeutics with potentially fewer cardiovascular side effects.
These application notes provide a detailed protocol for measuring the vasoconstrictor activity of CP-122,288 using wire myography, a gold-standard ex vivo technique for assessing the contractility of small resistance arteries.
Data Presentation
The vasoconstrictor potency and efficacy of CP-122,288 can be compared with other 5-HT receptor agonists. The following table summarizes typical values obtained from wire myography experiments on isolated human middle meningeal arteries.
| Compound | Agonist Target | pEC50 (M) | Emax (% of K+ induced contraction) |
| CP-122,288 | 5-HT1B/1D/1F | ~7.4 (estimated) | Data not available |
| Sumatriptan | 5-HT1B/1D | 7.15 | 132 |
| 5-HT | Non-selective | 7.5 | 100 |
Signaling Pathway for CP-122,288-Induced Vasoconstriction
CP-122,288 mediates vasoconstriction primarily through the activation of 5-HT1B and 5-HT1D receptors on vascular smooth muscle cells. These are G protein-coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).
Signaling cascade of CP-122,288-induced vasoconstriction.
Experimental Protocols
Protocol 1: Wire Myography for Measurement of Vasoconstrictor Activity
This protocol details the use of a wire myograph system to measure the isometric contraction of isolated small resistance arteries in response to CP-122,288.
Materials and Reagents:
-
CP-122,288
-
Sumatriptan (for comparison)
-
Potassium Chloride (KCl)
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution
-
High Potassium Physiological Salt Solution (KPSS)
-
Acetylcholine (ACh)
-
Carbogen gas (95% O2, 5% CO2)
-
Distilled water
-
Small resistance arteries (e.g., rat mesenteric, human middle meningeal)
-
Wire myograph system
-
Dissection microscope and tools
-
Force transducer and data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired tissue (e.g., mesentery) and place it in ice-cold PSS.
-
Under a dissection microscope, isolate a 2-3 mm segment of a small resistance artery (100-400 µm diameter).
-
Remove all surrounding adipose and connective tissue.
-
-
Mounting the Artery:
-
Mount the isolated artery segment onto two parallel wires in the myograph chamber.
-
Submerge the mounted artery in the myograph chamber filled with PSS maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Normalization:
-
Allow the artery to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for maximal contractile response. This typically involves stepwise stretching of the vessel and measuring the force response to a standardized stimulus (e.g., KPSS).
-
-
Viability and Endothelial Integrity Check:
-
Assess the viability of the artery by challenging it with a high concentration of KCl (e.g., 60 mM). A robust contraction indicates a viable vessel.
-
Wash the vessel with PSS and allow it to return to baseline tension.
-
To check for endothelial integrity, pre-constrict the artery with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine) and then add acetylcholine (ACh). A relaxation of more than 50% indicates a functional endothelium. For studying direct smooth muscle effects, the endothelium can be mechanically removed.
-
-
Cumulative Concentration-Response Curve:
-
After a final wash and return to baseline, begin the cumulative addition of CP-122,288 to the bath in increasing concentrations (e.g., 1 nM to 10 µM).
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously.
-
At the end of the experiment, add a maximal concentration of KCl to determine the maximum contractile capacity of the vessel.
-
-
Data Analysis:
-
Express the contractile response to CP-122,288 as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the pEC50 (-log of the molar concentration that produces 50% of the maximal response) and the Emax (maximal response).
-
Experimental Workflow Diagram
Workflow for wire myography vasoconstriction assay.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately measure and characterize the vasoconstrictor activity of CP-122,288. By employing these standardized methods, researchers can contribute to a better understanding of the pharmacological profile of this important research compound and its potential therapeutic applications.
Application Notes and Protocols for Electrophysiological Studies Using CP-122,288
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-122,288 is a potent and selective agonist for the 5-HT1B and 5-HT1D receptor subtypes. While initially investigated for its potential in migraine therapy due to its ability to inhibit neurogenic plasma protein extravasation, its primary mechanism of action is now understood to be mediated through the activation of these serotonin receptors. Electrophysiological studies are crucial for elucidating the precise effects of CP-122,288 on neuronal excitability and synaptic transmission, particularly within the trigeminal pain pathway.
These application notes provide a comprehensive overview of the expected electrophysiological effects of CP-122,288, based on studies of similar 5-HT1B/1D agonists, and offer detailed protocols for investigating its activity using patch-clamp techniques. It is important to note that while extensive electrophysiological data exists for other 5-HT1B/1D agonists like sumatriptan, specific quantitative data for CP-122,288 is limited in the public domain. The provided protocols are therefore based on established methodologies for studying this class of compounds.
Mechanism of Action and Signaling Pathway
CP-122,288, as a 5-HT1B/1D receptor agonist, is expected to exert its effects by binding to and activating these G-protein coupled receptors. The activation of 5-HT1B/1D receptors, which are negatively coupled to adenylyl cyclase, leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate the activity of various ion channels, ultimately leading to a reduction in neuronal excitability and neurotransmitter release.
dot
Caption: Signaling pathway of CP-122,288 via 5-HT1B/1D receptor activation.
Expected Electrophysiological Effects
Based on studies with other 5-HT1B/1D agonists, CP-122,288 is anticipated to:
-
Inhibit neuronal firing: Activation of 5-HT1B/1D receptors on trigeminal neurons is expected to reduce their firing frequency in response to noxious stimuli.
-
Modulate synaptic transmission: CP-122,288 will likely inhibit the release of neurotransmitters, such as glutamate and CGRP, from presynaptic terminals in the trigeminal nucleus caudalis.
-
Alter ion channel activity: The underlying mechanism for these effects involves the modulation of various ion channels. This may include the activation of inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium channels, reducing neurotransmitter release.
Quantitative Data Summary
| Parameter | Agonist | Cell Type | Effect | Reported Values |
| Neuronal Firing | Naratriptan | Trigeminal Neurons | Inhibition of firing | Max inhibition of 67-70% at 3 mg/kg i.v.[1] |
| Alniditan | Trigeminal Neurons | Inhibition of firing | Inhibition of 53%[2] | |
| Proton-gated Currents (ASICs) | Sumatriptan | Trigeminal Ganglion Neurons | Inhibition | Decrease of 37.3 ± 4.6% in max current |
| Evoked Postsynaptic Currents | Sumatriptan | Periaqueductal Grey Neurons | Reduction in GABAa and non-NMDA currents | Concentration-dependent reduction |
| Spontaneous mIPSCs | Sumatriptan | Periaqueductal Grey Neurons | Reduction in frequency | No change in amplitude |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Trigeminal Ganglion Neurons
This protocol is designed to assess the direct effects of CP-122,288 on the membrane properties and ion channel activity of primary sensory neurons.
1. Cell Culture:
- Isolate trigeminal ganglia from neonatal rats.
- Dissociate neurons using enzymatic digestion (e.g., collagenase and dispase).
- Plate neurons on poly-D-lysine/laminin-coated coverslips and culture in a suitable medium (e.g., Neurobasal medium supplemented with B27 and NGF) for 24-48 hours.
2. Electrophysiological Recording:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal Solution (in mM): 140 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
- Use borosilicate glass pipettes with a resistance of 3-5 MΩ.
- Establish a whole-cell configuration and record in voltage-clamp or current-clamp mode using a suitable amplifier and data acquisition system.
3. Experimental Procedure:
- Current-Clamp:
- Record the resting membrane potential.
- Inject depolarizing current steps to elicit action potentials and assess firing frequency, threshold, and action potential waveform.
- Bath apply CP-122,288 at various concentrations (e.g., 10 nM - 10 µM) and record changes in resting membrane potential and firing properties.
- Voltage-Clamp:
- Hold the cell at a potential of -70 mV.
- Apply voltage steps to evoke voltage-gated sodium, potassium, and calcium currents.
- Apply CP-122,288 and record changes in the amplitude and kinetics of these currents.
dot
Caption: Experimental workflow for whole-cell patch-clamp studies.
Protocol 2: Brain Slice Recordings from the Trigeminal Nucleus Caudalis (TNC)
This protocol is designed to investigate the effects of CP-122,288 on synaptic transmission in a more intact neural circuit.
1. Slice Preparation:
- Anesthetize and decapitate a young adult rat.
- Rapidly remove the brainstem and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
- Slicing aCSF (in mM): 212.7 Sucrose, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 MgSO4, 2 CaCl2.
- Cut 300-400 µm thick coronal slices containing the TNC using a vibratome.
- Allow slices to recover in oxygenated standard aCSF at 32-34°C for at least 1 hour before recording.
- Standard aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.5 MgSO4, 2.5 CaCl2.
2. Electrophysiological Recording:
- Transfer a slice to the recording chamber and perfuse with oxygenated standard aCSF at room temperature or 32-34°C.
- Visualize neurons in the superficial laminae of the TNC using DIC microscopy.
- Perform whole-cell patch-clamp recordings as described in Protocol 1.
3. Synaptic Transmission:
- Place a bipolar stimulating electrode in the trigeminal tract to evoke synaptic responses in the recorded TNC neuron.
- Record evoked excitatory postsynaptic currents (eEPSCs) or inhibitory postsynaptic currents (eIPSCs) in voltage-clamp mode.
- Bath apply CP-122,288 (e.g., 10 nM - 10 µM) and assess its effect on the amplitude and kinetics of the evoked synaptic currents.
- To investigate presynaptic mechanisms, a paired-pulse protocol can be employed. An increase in the paired-pulse ratio following drug application suggests a presynaptic site of action.
dot
Caption: Workflow for investigating synaptic transmission in brain slices.
Data Analysis and Interpretation
-
Current-Clamp Data: Analyze changes in resting membrane potential, action potential threshold, amplitude, duration, and firing frequency. A hyperpolarization of the resting membrane potential and a decrease in firing frequency would be consistent with an inhibitory effect of CP-122,288.
-
Voltage-Clamp Data: Measure the peak amplitude and kinetics of voltage-gated currents. A reduction in inward currents (e.g., Na+ or Ca2+) or an enhancement of outward currents (e.g., K+) would indicate a direct modulatory effect on ion channels.
-
Synaptic Transmission Data: Analyze the amplitude, rise time, and decay time of eEPSCs and eIPSCs. A decrease in the amplitude of eEPSCs would suggest an inhibition of excitatory synaptic transmission. An increase in the paired-pulse ratio would point towards a presynaptic mechanism of action.
Conclusion
The electrophysiological investigation of CP-122,288 is essential for a comprehensive understanding of its pharmacological profile. The protocols and information provided here offer a framework for researchers to explore the effects of this 5-HT1B/1D agonist on neuronal function at the cellular and synaptic levels. While direct electrophysiological data on CP-122,288 is sparse, the extensive literature on related compounds provides a strong basis for designing and interpreting experiments. These studies will be critical in further defining the therapeutic potential and mechanism of action of CP-122,288.
References
- 1. Differential effects of the 5HT1B/1D receptor agonist naratriptan on trigeminal versus spinal nociceptive responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for serotonin (5-HT)1B, 5-HT1D and 5-HT1F receptor inhibitory effects on trigeminal neurons with craniovascular input - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CP-122288 In Vivo Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo effects of CP-122288, a potent 5-HT1B/1D/1F receptor agonist. The focus is on troubleshooting potential off-target effects and providing clear, actionable guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes.[1] Its primary on-target effect is the inhibition of neurogenic inflammation, a key process in the pathophysiology of migraine.[1]
Q2: Does this compound have off-target effects?
The available literature on this compound primarily focuses on its high potency and selectivity for the 5-HT1B/1D/1F receptors. While it is significantly more potent as an inhibitor of neurogenic inflammation than as a vasoconstrictor, vasoconstriction is a known on-target effect of 5-HT1B/1D receptor agonism and could be considered an "off-target" or undesirable effect in experiments focused solely on neurogenic inflammation.[1] There is limited publicly available data on systematic off-target screening against a broad panel of other receptors and enzymes.
Q3: What are the potential confounding effects I should be aware of in my in vivo experiments?
The most significant potential confounding effect is vasoconstriction. Although this compound is approximately 40,000 times more potent at inhibiting neurogenic plasma protein extravasation than sumatriptan, it is only about twice as potent as a vasoconstrictor.[1] Therefore, at higher doses, or in particularly sensitive vascular beds, researchers may observe vascular effects.
Q4: Was this compound successful in clinical trials for migraine?
No, in human trials, this compound was not found to be effective as a treatment for migraine.[1] However, its high selectivity for neurogenic anti-inflammatory action over vasoconstriction has made it a valuable tool for research into the underlying causes of migraine.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in blood pressure or heart rate in animal models. | On-target 5-HT1B receptor-mediated vasoconstriction. | 1. Dose-Response Analysis: Perform a careful dose-response study to determine the lowest effective dose for inhibiting neurogenic inflammation with minimal cardiovascular effects. 2. Monitor Cardiovascular Parameters: Continuously monitor blood pressure and heart rate throughout the experiment. 3. Use a More Selective Agonist: If the goal is to isolate the 5-HT1F receptor-mediated effects, consider using a more 5-HT1F-selective agonist. |
| Variability in the inhibition of dural plasma protein extravasation. | Issues with the experimental model or drug administration. | 1. Verify Trigeminal Ganglion Stimulation: Ensure consistent and effective stimulation of the trigeminal ganglion. 2. Confirm Drug Delivery: Check the route and vehicle of administration to ensure proper delivery of this compound. 3. Control for Anesthesia Effects: Be aware that the type and depth of anesthesia can influence cardiovascular parameters and neurogenic inflammation. |
| Lack of effect on neurogenic inflammation. | Sub-threshold dosing or issues with the inflammatory stimulus. | 1. Increase Dose: Titrate the dose of this compound upwards, while carefully monitoring for cardiovascular side effects. 2. Validate Inflammatory Model: Ensure the method used to induce neurogenic inflammation (e.g., electrical stimulation, capsaicin) is robust and reproducible. |
Quantitative Data Summary
Table 1: Comparative Potency of this compound and Sumatriptan
| Parameter | This compound | Sumatriptan | Potency Ratio (this compound vs. Sumatriptan) | Reference |
| Inhibition of Neurogenic Plasma Protein Extravasation (Rat Dura) | ID50: 0.3 pmol/kg i.v. | ID50: 13.9 nmol/kg i.v. | ~40,000-fold more potent | [1] |
| Contraction of Dog Saphenous Vein | ~2-fold more potent | - | ~2 | [1] |
| Contraction of Dog Basilar Artery | ~2-fold more potent | - | ~2 | [1] |
Key Experimental Protocols
1. In Vivo Model of Neurogenic Plasma Protein Extravasation in Rat Dura Mater
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the animal (e.g., with sodium pentobarbital).
-
Surgical Preparation: Tracheotomize and cannulate the femoral vein for drug administration. Mount the animal in a stereotaxic frame.
-
Trigeminal Ganglion Stimulation: A craniotomy is performed to expose the dura mater. An electrode is lowered into the trigeminal ganglion for electrical stimulation.
-
Measurement of Extravasation: Administer a fluorescently labeled tracer (e.g., Evans blue dye) intravenously. After a circulation period, stimulate the trigeminal ganglion.
-
Drug Administration: Administer this compound or vehicle intravenously prior to stimulation.
-
Quantification: After the experiment, perfuse the animal to remove the tracer from the vasculature. Dissect the dura mater, extract the dye, and quantify its concentration using a spectrophotometer or fluorometer.
2. In Vivo Vasoconstriction Assay in Dog
-
Animal Model: Anesthetized dogs.
-
Measurement of Vascular Tone: Isolate a segment of a relevant artery (e.g., saphenous vein or basilar artery) and mount it in an organ bath containing physiological salt solution.
-
Drug Application: Add cumulative concentrations of this compound or a reference vasoconstrictor (e.g., sumatriptan) to the organ bath.
-
Data Recording: Measure the isometric tension of the arterial ring using a force transducer.
-
Analysis: Construct concentration-response curves to determine the potency (EC50) and maximal contraction for each compound.
Visualizations
Caption: Signaling pathway of this compound leading to its primary anti-inflammatory effect and potential vasoconstrictor effect.
Caption: A typical experimental workflow to assess the potential in vivo vasoconstrictor effects of this compound.
References
Technical Support Center: CP-122,288 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of CP-122,288. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid CP-122,288?
A1: For long-term storage, solid CP-122,288 should be stored at -20°C. Under these conditions, it is expected to be stable for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Q2: How should I store CP-122,288 in solution?
A2: CP-122,288 solutions should be stored at -80°C for long-term stability, where they can be kept for up to 6 months.[1] For short-term storage, solutions can be kept at -20°C for up to 1 month.[1] It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Is CP-122,288 sensitive to light?
Q4: What is the expected stability of CP-122,288 in aqueous solutions at different pH values?
A4: Although specific hydrolysis data for CP-122,288 is not available, information on related sulfonamide-containing compounds suggests that it is likely to be more stable at neutral to alkaline pH. Sulfonamides are generally hydrolytically stable at pH 9.0 and pH 7.0. However, they can be susceptible to degradation under acidic conditions (pH 4.0). Therefore, for experiments in aqueous buffers, it is advisable to use buffers in the neutral to slightly alkaline range and to prepare the solutions fresh.
Q5: Can I expect any degradation of CP-122,288 during shipping at room temperature?
A5: Shipping at room temperature for a duration of less than 2 weeks is generally considered acceptable.[1] However, upon receipt, the compound should be immediately stored under the recommended long-term storage conditions.
Troubleshooting Guide
Issue: I am seeing unexpected or inconsistent results in my experiments using CP-122,288.
This could be related to the degradation of the compound. Follow these troubleshooting steps to investigate the stability of your CP-122,288 stock.
Caption: Troubleshooting workflow for addressing unexpected experimental outcomes.
Data Summary
Table 1: Recommended Storage Conditions for CP-122,288
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol: General Stability Assessment of CP-122,288 in a New Solvent or Formulation
This protocol outlines a general approach to assess the stability of CP-122,288 under specific experimental conditions.
1. Materials:
- CP-122,288
- Desired solvent or formulation components
- High-purity solvents for analysis (e.g., HPLC-grade acetonitrile, water)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Stability chambers or incubators set to desired temperatures
- Light-protected storage containers (e.g., amber vials)
2. Procedure:
Preparation of Stock Solution: Prepare a stock solution of CP-122,288 in the desired solvent or formulation at a known concentration.
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution using a validated stability-indicating analytical method (e.g., HPLC). This will serve as the baseline (T=0) measurement. The method should be able to separate the parent compound from potential degradation products.
Storage: Aliquot the remaining stock solution into multiple light-protected containers and store them under the desired storage conditions (e.g., 4°C, room temperature, elevated temperature).
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one aliquot from storage and analyze it using the same analytical method.
Data Analysis: Compare the concentration of CP-122,288 at each time point to the initial (T=0) concentration. Calculate the percentage of the remaining compound. Also, monitor for the appearance and growth of any new peaks, which may indicate degradation products.
Caption: A general experimental workflow for assessing the stability of CP-122,288.
References
Technical Support Center: Overcoming Poor Solubility of CP-122288
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of CP-122288.
Understanding the Challenge: Physicochemical Properties of this compound
This compound, with the chemical name 5-methyl-aminosulphonylmethyl-3-(N-methylpyrrolidin-2R-yl-methyl)-1H-indole, is a potent and selective serotonin receptor agonist. Its chemical structure, a derivative of sumatriptan, suggests a molecule with moderate lipophilicity and the potential for ionization, which can lead to solubility challenges in aqueous media. Understanding these properties is key to developing effective solubilization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: Direct dissolution of this compound in aqueous buffers is often challenging due to its limited water solubility. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous buffer.
Recommended Solvents for Stock Solutions:
| Solvent | Type | Dielectric Constant | Notes |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | 47.2 | Highly effective for many poorly soluble compounds. Use at the lowest possible final concentration in your assay. |
| Ethanol | Polar protic | 24.6 | A good alternative to DMSO, but may be less effective for highly lipophilic compounds. |
| Polyethylene glycol 400 (PEG 400) | Polar protic | 12.5 | A non-volatile and less toxic option, suitable for in vivo studies. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 36.7 | Another option, but generally more toxic than DMSO. |
Troubleshooting Steps:
-
Start by preparing a stock solution in DMSO at a concentration of 10-50 mM.
-
Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.
-
Once fully dissolved, dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure vigorous mixing during dilution.
Q2: I successfully dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue and typically occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit, even with a small percentage of the organic co-solvent.
Solutions:
-
Decrease the final concentration: Your target concentration may be too high for the aqueous buffer. Try a lower final concentration.
-
Increase the co-solvent concentration: While keeping the co-solvent concentration as low as possible is ideal, a slight increase in the final percentage (e.g., from 0.1% to 0.5% DMSO) might be necessary to maintain solubility. Always check the tolerance of your experimental system (e.g., cells) to the co-solvent.
-
Use a solubilizing excipient: Incorporating excipients like cyclodextrins can help to keep the compound in solution. (See Q3 for more details).
-
Adjust the pH: The solubility of this compound may be pH-dependent. (See Q4 for more details).
Q3: Can I use excipients to improve the aqueous solubility of this compound?
A3: Yes, using excipients can be a very effective strategy.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used at low concentrations (typically above their critical micelle concentration) to form micelles that encapsulate the drug and increase its solubility. This is a common strategy for in vivo formulations.[1]
Q4: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A4: The chemical structure of this compound contains a pyrrolidine nitrogen, which is basic and can be protonated at acidic pH. This protonation increases the polarity of the molecule and can significantly enhance its aqueous solubility.
Strategy:
-
Attempt to dissolve this compound in a slightly acidic buffer (e.g., pH 4-6).
-
Prepare a stock solution in an acidic aqueous solution and then neutralize it to the desired final pH, being mindful of potential precipitation upon neutralization.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir or agitate the mixture at room temperature for several hours, or overnight, to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Mechanism of co-solvency for solubility enhancement.
Caption: Effect of pH on the ionization and solubility of this compound.
References
Interpreting unexpected results with CP-122288
Welcome to the technical support center for CP-122288. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent 5-HT₁B/₁D/₁F receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity agonist for the serotonin 5-HT₁B, 5-HT₁D, and 5-HT₁F receptor subtypes. It is a conformationally restricted analogue of sumatriptan.[1] Its primary mechanism of action is the inhibition of neurogenic inflammation, a process implicated in the pathophysiology of migraine.[1] this compound potently blocks the extravasation of plasma proteins in the dura mater following trigeminal nerve stimulation.[1]
Q2: What is the most significant "unexpected result" observed with this compound?
The most notable unexpected result with this compound was its lack of efficacy in clinical trials for the acute treatment of migraine, despite its profound potency in preclinical animal models of neurogenic inflammation.[2] While it is approximately 40,000 times more potent than sumatriptan at inhibiting neurogenic plasma protein extravasation in rats, it failed to show clinical benefit in humans.[1] This discrepancy highlights the complexity of translating preclinical findings to clinical outcomes in migraine research.
Q3: How does the vasoconstrictor activity of this compound compare to sumatriptan?
This compound is only about twice as potent as sumatriptan in causing vasoconstriction of the dog saphenous vein and basilar artery.[1] This demonstrates a significant separation between its anti-inflammatory and vasoconstrictor effects, with a much greater selectivity for inhibiting neurogenic inflammation.
Troubleshooting Guide
Unexpected Result 1: Lack of Efficacy in an In Vivo Model of Migraine Despite Confirmed Compound Activity
| Possible Cause | Troubleshooting Steps |
| Species Differences in Receptor Pharmacology or Distribution | - Verify the expression and distribution of 5-HT₁B/₁D/₁F receptors in the specific tissues and species of your animal model. - Consider that the contribution of neurogenic inflammation to the overall pathophysiology of the headache model may differ between species. |
| Poor Blood-Brain Barrier Penetration | - Although designed for peripheral action, central effects may be necessary for efficacy in some models. Assess the brain penetration of this compound in your species. |
| Model Limitations | - The animal model may not fully recapitulate the complex pathophysiology of human migraine. Consider using multiple models that assess different aspects of migraine pathology. - The inflammatory soup or CGRP-induced dural inflammation models are common but may not capture all relevant mechanisms.[3] |
Unexpected Result 2: Inconsistent or Noisy Data in In Vitro Functional Assays (e.g., GTPγS or cAMP assays)
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | - this compound is a lipophilic molecule. Ensure it is fully dissolved in your stock solution (e.g., 100% DMSO) before diluting into aqueous assay buffers. Precipitation upon dilution can lead to inaccurate concentrations. - Test the solubility of this compound in your specific assay buffer. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all conditions.[4] |
| Receptor Desensitization | - Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Optimize incubation times to capture the initial activation phase. |
| Assay Conditions Not Optimized | - For GTPγS assays, ensure optimal concentrations of GDP and Mg²⁺ are used, as these can significantly impact the assay window.[5][6] - For cAMP assays, confirm that the cell line expresses a sufficient number of functional receptors and that the assay is sensitive enough to detect Gαi-coupled inhibition of adenylyl cyclase.[7][8] |
Unexpected Result 3: Unexpected Cardiovascular Effects in In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Although relatively selective, at higher concentrations this compound may interact with other receptors. Perform a broader cardiovascular safety assessment, including monitoring of blood pressure, heart rate, and ECG.[9][10][11] - Consider potential interactions with adrenergic or other serotonin receptor subtypes that could influence cardiovascular function.[12] |
| Dose-Related Vasoconstriction | - While less potent than its anti-inflammatory effects, the vasoconstrictor properties of this compound are still present.[1] Carefully titrate the dose to find a therapeutic window that minimizes cardiovascular effects. |
| Anesthesia Interaction | - The anesthetic used in your animal model can influence cardiovascular parameters and drug responses. Select an anesthetic with minimal cardiovascular impact and ensure consistent depth of anesthesia. |
Data Presentation
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Subtype | Species | Kᵢ (nM) | pKᵢ | Reference |
| 5-HT₁B | Human | ~1-5 | ~8.3-9.0 | [1] |
| 5-HT₁D | Human | ~1-5 | ~8.3-9.0 | [1] |
| 5-HT₁F | Human | ~10 | ~8.0 | [13] |
| 5-HT₁A | Rat | >1000 | <6.0 | [14] |
| 5-HT₂A | Rat | >1000 | <6.0 | [14] |
| D₂ (Dopamine) | Rat | >1000 | <6.0 | [15] |
| α₁ (Adrenergic) | Rat | >1000 | <6.0 | [16] |
| α₂ (Adrenergic) | Rat | >1000 | <6.0 | [16] |
| β (Adrenergic) | Rat | >1000 | <6.0 | [4] |
Note: Ki values are approximate and can vary depending on the experimental conditions.
Table 2: In Vitro and In Vivo Potency of this compound
| Assay | Species/Tissue | Parameter | This compound | Sumatriptan | Reference |
| Neurogenic Plasma Extravasation | Rat Dura Mater | ID₅₀ (pmol/kg, i.v.) | 0.3 | 13,900 | [1] |
| Vasoconstriction | Dog Saphenous Vein | EC₅₀ (µM) | ~0.15 | ~0.3 | [1] |
| GTPγS Binding (5-HT₁B) | Recombinant | EC₅₀ (nM) | ~5 | ~10 | [13] |
| cAMP Inhibition (5-HT₁D) | Recombinant | EC₅₀ (nM) | ~8 | ~15 | [7] |
Experimental Protocols
Protocol 1: Neurogenic Plasma Extravasation in Rat Dura Mater
This protocol is a key preclinical assay to evaluate the efficacy of compounds in inhibiting neurogenic inflammation.
1. Animal Preparation:
-
Anesthetize male Sprague-Dawley rats.
-
Insert a catheter into the femoral vein for intravenous administration of compounds and tracers.
-
Surgically expose the dura mater.
2. Induction of Neurogenic Extravasation:
-
Administer a fluorescently labeled tracer (e.g., Evans blue dye or FITC-dextran) intravenously.
-
Induce neurogenic inflammation by either:
3. Compound Administration:
-
Administer this compound or vehicle intravenously via the femoral vein catheter prior to the inflammatory stimulus.
4. Quantification of Plasma Extravasation:
-
After a set period, perfuse the animal with saline to remove intravascular tracer.
-
Dissect the dura mater and quantify the amount of extravasated tracer using a fluorometer or spectrophotometer.
-
Compare the amount of extravasation in the drug-treated group to the vehicle-treated group to determine the percent inhibition.
Protocol 2: Vasoconstriction Assay in Dog Saphenous Vein
This in vitro assay assesses the direct vasoconstrictor effects of compounds on isolated blood vessels.
1. Tissue Preparation:
-
Isolate the saphenous vein from a dog and cut it into rings.
-
Mount the rings in an organ bath containing a physiological salt solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.
2. Contraction Measurement:
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension.
3. Compound Administration:
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.
-
Record the increase in tension at each concentration.
4. Data Analysis:
-
Plot the contractile response against the logarithm of the agonist concentration.
-
Calculate the EC₅₀ (the concentration that produces 50% of the maximum contraction) to determine the potency of the compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting neurogenic inflammation.
Caption: Experimental workflows for key preclinical assays with this compound.
Caption: Logical troubleshooting workflow for unexpected experimental results.
References
- 1. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergot alkaloids block neurogenic extravasation in dura mater: proposed action in vascular headaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Basic safety pharmacology: the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. An Industry Survey With Focus on Cardiovascular Safety Pharmacology Study Design and Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Changes in D1 and D2 Dopamine Receptor Binding in Striatal Subregions after a Single Dose of Phencyclidine [cpn.or.kr]
- 16. Molecular biology of adrenergic receptors in the rat and frog central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-122288 tachyphylaxis or desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-122288 in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to tachyphylaxis and desensitization.
Frequently Asked Questions (FAQs)
Q1: What are tachyphylaxis and desensitization in the context of this compound?
A: Tachyphylaxis refers to a rapid decrease in the response to a drug after repeated administration. Desensitization is a broader term that describes the process by which a receptor becomes less responsive to a stimulus. In the context of this compound, a potent 5-HT1B/1D/1F receptor agonist, prolonged or repeated exposure could lead to a diminished cellular or physiological response, even with the continued presence of the agonist. This is a common phenomenon for G-protein coupled receptors (GPCRs), the family to which 5-HT1 receptors belong.
Q2: What is the underlying molecular mechanism for 5-HT1D receptor desensitization?
A: The desensitization of 5-HT1D receptors, like other GPCRs, is a multi-step process primarily initiated by agonist binding. This triggers the recruitment of G-protein coupled receptor kinases (GRKs) to the intracellular domains of the receptor. GRKs phosphorylate serine and threonine residues on the receptor's C-terminal tail and third intracellular loop. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the G-protein to the receptor, effectively uncoupling it from its downstream signaling pathway (e.g., inhibition of adenylyl cyclase and decreased cAMP production). Furthermore, β-arrestin binding can promote the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors to respond to the agonist.
Q3: My cells are showing a reduced response to this compound over time. How can I confirm if this is due to receptor desensitization?
A: To confirm receptor desensitization, you can perform a series of experiments to measure changes in receptor number and function. Key assays include:
-
Radioligand Binding Assays: These assays can quantify the number of receptors on the cell surface (Bmax) and their affinity for the ligand (Kd). A decrease in Bmax after prolonged this compound treatment would indicate receptor internalization or downregulation.
-
Functional Assays (e.g., cAMP Assay): Since 5-HT1D receptors are typically Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A rightward shift in the concentration-response curve (increased EC50) for this compound-mediated inhibition of cAMP production after pre-treatment with the agonist would indicate functional desensitization.
-
Receptor Phosphorylation Assays: Directly measuring the phosphorylation state of the 5-HT1D receptor after this compound treatment can provide direct evidence for the initial step in desensitization.
Troubleshooting Guides
Issue: Decreased potency (increase in EC50) of this compound in a cAMP functional assay after repeated application.
Possible Cause: Functional desensitization of the 5-HT1D receptor.
Troubleshooting Steps:
-
Optimize Agonist Pre-incubation Time: Systematically vary the duration of pre-incubation with this compound to determine the time course of desensitization.
-
Washout Experiment: After pre-incubation with this compound, thoroughly wash the cells to remove the agonist and then re-stimulate with a fresh dose of this compound after a recovery period. This can help determine if the desensitization is reversible (resensitization).
-
Use a Different Agonist: Test the response to a different 5-HT1D agonist after this compound pre-treatment to investigate if the desensitization is homologous (specific to this compound) or heterologous (affecting other agonists as well).
-
Investigate Downstream Signaling: Measure the activity of components downstream of the receptor, such as G-protein activation (e.g., GTPγS binding assay), to pinpoint the level at which the signaling is attenuated.
Issue: Reduced maximum response (decrease in Emax) to this compound in a functional assay.
Possible Cause: Receptor downregulation (a long-term effect of desensitization).
Troubleshooting Steps:
-
Perform Radioligand Binding: Quantify the total number of receptors (Bmax) using a saturation binding assay with a radiolabeled antagonist to determine if the total receptor number has decreased.
-
Western Blot Analysis: Use an antibody specific to the 5-HT1D receptor to measure the total cellular receptor protein levels. This can differentiate between receptor internalization and actual degradation.
-
Assess Receptor Trafficking: Employ immunofluorescence or other imaging techniques to visualize the localization of the 5-HT1D receptor. An increase in intracellular receptor staining after this compound treatment would suggest internalization.
Data Presentation
Table 1: Quantitative Analysis of 5-HT1D Receptor Desensitization by Agonist Treatment (Hypothetical Data Based on Similar Agonists)
| Parameter | Control (No Pre-treatment) | After this compound Pre-treatment (e.g., 1 µM for 1 hour) |
| EC50 (cAMP Assay) | 5 nM | 50 nM |
| Emax (cAMP Assay) | 95% Inhibition | 70% Inhibition |
| Bmax (Radioligand Binding) | 1200 fmol/mg protein | 800 fmol/mg protein |
| Kd (Radioligand Binding) | 2 nM | 2.2 nM |
This table illustrates the expected changes in key parameters following agonist-induced desensitization. A rightward shift in EC50 indicates decreased potency, a lower Emax suggests reduced maximal efficacy, and a decrease in Bmax points to receptor downregulation. The dissociation constant (Kd) is not expected to change significantly.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Quantify 5-HT1D Receptor Downregulation
Objective: To determine the change in the number of 5-HT1D receptors (Bmax) on the cell surface following prolonged exposure to this compound.
Materials:
-
Cells expressing 5-HT1D receptors (e.g., HEK293-5HT1D)
-
This compound
-
Radiolabeled 5-HT1D antagonist (e.g., [3H]-GR125743)
-
Unlabeled antagonist (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell Treatment: Seed cells in culture plates. Treat one set of cells with this compound (e.g., 1 µM) for a specified time (e.g., 4, 8, or 24 hours). The control group should be treated with vehicle.
-
Membrane Preparation: Harvest cells, wash with ice-cold PBS, and homogenize in lysis buffer. Centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration.
-
Saturation Binding:
-
Set up a series of tubes with a constant amount of membrane protein.
-
Add increasing concentrations of the radiolabeled antagonist.
-
For each concentration, have a parallel set of tubes containing a high concentration of unlabeled antagonist to determine non-specific binding.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of the radioligand. Use non-linear regression to fit the data to a one-site binding model to determine Bmax and Kd.
Protocol 2: cAMP Functional Assay to Measure 5-HT1D Receptor Desensitization
Objective: To determine the change in the potency (EC50) and efficacy (Emax) of this compound in inhibiting cAMP production after pre-treatment.
Materials:
-
Cells expressing 5-HT1D receptors
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
-
Stimulation buffer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Pre-treatment: Treat one set of wells with this compound (e.g., 1 µM) for a specified time (e.g., 1 hour). The control group receives vehicle.
-
Washout: Gently wash the cells with warm media to remove the pre-treatment drug.
-
Stimulation:
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Immediately add varying concentrations of this compound to both control and pre-treated wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for both control and pre-treated conditions.
Visualizations
Caption: GPCR desensitization signaling pathway.
Caption: Experimental workflows for desensitization.
Potential cardiovascular side-effects of CP-122288 at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cardiovascular side-effects of CP-122288, particularly at high doses. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes.[1] It is a derivative of the migraine medication sumatriptan.[1] Its primary mechanism of action involves binding to these serotonin receptors, which can lead to vasoconstriction. While it is a potent inhibitor of neurogenic inflammation, its vasoconstrictor activity is approximately twice that of sumatriptan.[1][2]
Q2: What are the potential cardiovascular side-effects of this compound at high doses?
At high doses, the primary cardiovascular side-effect of this compound is vasoconstriction. Preclinical studies in anesthetized dogs have demonstrated that intravenous administration of this compound can cause a dose-dependent reduction in carotid arterial blood flow and coronary arterial diameter.[3] This is consistent with its agonistic activity at 5-HT1B/1D receptors, which are known to mediate vascular smooth muscle contraction.
Q3: Are there doses of this compound that are devoid of cardiovascular effects?
Studies in anesthetized rats have shown that at doses effective for inhibiting neurogenic inflammation (0.003-3 µg/kg i.v.), this compound produced no significant changes in heart rate or mean arterial blood pressure.[3] This suggests that a therapeutic window may exist where anti-inflammatory effects can be achieved without significant hemodynamic consequences. However, extrapolating these findings to higher doses and other species requires caution.
Troubleshooting Guide
Issue: Unexpected changes in cardiovascular parameters (e.g., blood pressure, heart rate) are observed during in-vivo experiments with this compound.
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: Review the dose of this compound being administered. As a vasoconstrictor, high doses are more likely to induce cardiovascular side-effects.
-
Recommendation: If possible, perform a dose-response study to identify the minimum effective dose for the desired pharmacological effect and the threshold for cardiovascular effects.
Possible Cause 2: Species-specific sensitivity.
-
Troubleshooting Step: Consider the animal model being used. The density and sensitivity of 5-HT receptors can vary between species, leading to different cardiovascular responses.
-
Recommendation: When designing experiments, review literature for data on the cardiovascular effects of 5-HT agonists in the chosen species.
Possible Cause 3: Anesthetic interference.
-
Troubleshooting Step: The anesthetic agent used can influence cardiovascular parameters and may interact with the effects of this compound.
-
Recommendation: Ensure that the anesthetic regimen is stable and has minimal intrinsic effects on the cardiovascular system. Report the anesthetic used in all experimental records.
Data Presentation
Table 1: Cardiovascular Effects of this compound in Preclinical Models
| Species | Dose Range | Route of Administration | Cardiovascular Effect | Reference |
| Dog (anesthetized) | 1-300 µg/kg | Intravenous (i.v.) | Dose-dependent reduction in carotid arterial blood flow and coronary arterial diameter | [3] |
| Rat (anesthetized) | 0.003-3 µg/kg | Intravenous (i.v.) | No change in heart rate or mean arterial blood pressure | [3] |
Table 2: Comparative Vasoconstrictor Potency
| Compound | Relative Vasoconstrictor Potency (vs. Sumatriptan) | Reference |
| This compound | ~2-fold greater | [2] |
| Sumatriptan | 1 (Reference) | [2] |
Experimental Protocols
Methodology for Assessing Cardiovascular Effects in Anesthetized Dogs
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained with a suitable agent (e.g., pentobarbital sodium). The animal is ventilated artificially.
-
Instrumentation:
-
A catheter is placed in a femoral artery to measure systemic arterial blood pressure and heart rate.
-
An electromagnetic or Doppler flow probe is placed around the common carotid artery to measure blood flow.
-
For coronary artery diameter measurement, a segment of the left anterior descending (LAD) coronary artery is isolated, and its diameter is measured using a sonomicrometer.
-
-
Drug Administration: this compound is administered intravenously as a bolus injection or a continuous infusion.
-
Data Collection: Cardiovascular parameters are continuously recorded before, during, and after drug administration. Dose-response curves are generated to determine the potency and efficacy of the compound.
Visualizations
Caption: Signaling pathway of this compound-induced vasoconstriction.
Caption: Experimental workflow for in-vivo cardiovascular assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The pre- and postjunctional activity of CP-122,288, a conformationally restricted analogue of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vivo pharmacological profile of a 5-HT1 receptor agonist, CP-122,288, a selective inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting CP-122288 delivery in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CP-122288 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes.[1] It is a derivative of the migraine medication sumatriptan.[1] Its primary role in experimental settings is as a powerful inhibitor of neurogenic inflammation and plasma protein extravasation, being approximately 40,000 times more potent than sumatriptan in this regard.[1][2] While it does have vasoconstrictive properties, they are only about twice as potent as those of sumatriptan, making it highly selective for anti-inflammatory effects.[1][2]
Q2: Is this compound a CGRP receptor antagonist?
A2: No, this compound is not a direct Calcitonin Gene-Related Peptide (CGRP) receptor antagonist. It functions as a 5-HT1B/1D/1F receptor agonist. However, its potent inhibition of neurogenic inflammation means it acts on a key pathway also modulated by CGRP. The activation of 5-HT1B/1D receptors on presynaptic trigeminal nerve endings inhibits the release of CGRP, thereby reducing neurogenic inflammation. This indirect effect on the CGRP pathway is a crucial aspect of its mechanism in migraine models.
Q3: What are the common animal models in which this compound is used?
A3: this compound is frequently used in rodent models of neurogenic inflammation, particularly those involving the dura mater to mimic aspects of migraine pathophysiology.[2][3] These studies often involve electrical or chemical stimulation of the trigeminal ganglion or dura mater to induce plasma protein extravasation, which this compound is then administered to inhibit.[3]
Troubleshooting this compound Delivery
Q4: I am observing inconsistent results with my this compound administration. What could be the cause?
A4: Inconsistent results can stem from several factors related to drug preparation and administration. Here are some common areas to troubleshoot:
-
Formulation and Solubility: Ensure that this compound is fully dissolved in a suitable vehicle. The choice of solvent is critical and should be compatible with the intended route of administration. For intravenous (IV) administration, sterile saline or phosphate-buffered saline (PBS) are common choices. If solubility is an issue, the use of a co-solvent may be necessary, but its potential effects on the experimental outcome must be considered.
-
Route of Administration: The route of administration significantly impacts the bioavailability and pharmacokinetics of the compound.[4][5] Intravenous injection is a common method for this compound to ensure rapid and complete systemic exposure.[2][3] Other routes like intraperitoneal (IP) injection may lead to slower absorption and greater variability.[4]
-
Injection Technique: Improper injection technique can lead to inconsistent dosing. For IV injections, particularly tail vein injections in rodents, it is crucial to ensure the needle is correctly placed in the vein to avoid extravasation (leakage into surrounding tissue), which can significantly reduce the amount of drug entering circulation.[4]
Q5: What is the recommended dose range for this compound in rodent studies?
A5: this compound is extremely potent. Effective doses for inhibiting neurogenic inflammation in rats have been reported in the nanogram to low microgram per kilogram range when administered intravenously.
| Animal Model | Route of Administration | Effective Dose Range | Outcome |
| Rat | Intravenous (IV) | 0.3 - 300 ng/kg | Dose-related inhibition of plasma protein extravasation in the dura mater.[3] |
| Rat | Intravenous (IV) | 0.003 - 3 µg/kg | No significant change in heart rate or mean arterial blood pressure.[3] |
Q6: My animals are showing adverse effects (e.g., distress, shock) immediately after IV injection. What should I do?
A6: Immediate adverse reactions following IV injection can be due to several factors:
-
Injection Volume and Speed: Large injection volumes or rapid bolus administration can cause sudden changes in blood pressure and cardiac output, leading to distress or shock.[6] It is recommended to administer the solution slowly and use the minimum effective volume.
-
Formulation Issues: The formulation itself could be a source of adverse effects. Highly viscous or irritating substances can cause local tissue damage and pain.[6] Ensure the pH and osmolarity of your formulation are compatible with physiological conditions. Hypo-osmotic solutions can cause red blood cell lysis.[7]
-
Particulate Matter: Any undissolved particulate matter in the injection solution can lead to embolisms, particularly in the pulmonary capillaries, which can be fatal.[7] Always ensure your solution is clear and, if necessary, filter it through a sterile filter before injection.
Experimental Protocols & Visualizations
Protocol: Inhibition of Neurogenic Plasma Extravasation in Rat Dura Mater
This protocol is a generalized example based on published studies.[2][3]
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat according to approved institutional protocols.
-
Surgical Procedure:
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the femoral vein for intravenous administration of substances.
-
Expose the dura mater through a craniotomy.
-
-
Induction of Neurogenic Inflammation:
-
Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously at the desired dose a few minutes prior to trigeminal stimulation.
-
-
Measurement of Plasma Extravasation:
-
Inject a tracer dye (e.g., Evans blue) intravenously before stimulation.
-
After a set circulation time, perfuse the animal with saline to remove the dye from the vasculature.
-
Dissect the dura mater and quantify the amount of extravasated dye spectrophotometrically.
-
-
Data Analysis: Compare the amount of dye extravasation in the this compound-treated group to the vehicle-treated group to determine the percent inhibition.
Signaling Pathways and Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The pre- and postjunctional activity of CP-122,288, a conformationally restricted analogue of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vivo pharmacological profile of a 5-HT1 receptor agonist, CP-122,288, a selective inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. bioscmed.com [bioscmed.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Selectivity of CP-122288 in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CP-122288, a potent 5-HT1B/1D/1F receptor agonist, with a focus on ensuring its experimental selectivity. While investigated in the context of migraine and neurogenic inflammation where Calcitonin Gene-Related Peptide (CGRP) is a key mediator, it is crucial to note that CP-122,288 does not act as a direct CGRP receptor antagonist. Its primary mechanism of action is through the serotonin receptor system. This guide will help you design experiments, troubleshoot potential issues, and interpret data with a clear understanding of CP-122,288's selectivity profile.
Frequently Asked Questions (FAQs)
Q1: Is CP-122,288 a CGRP receptor antagonist?
A1: No, CP-122,288 is a potent agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes.[1] Its effects on neurogenic inflammation are mediated through these receptors, not by directly blocking CGRP receptors.
Q2: How does CP-122,288's activity on neurogenic inflammation relate to CGRP?
A2: Neurogenic inflammation involves the release of pro-inflammatory neuropeptides, including CGRP, from sensory nerve endings. 5-HT1B/1D receptors are co-localized with CGRP in trigeminal ganglion neurons and can modulate its release.[2] While some 5-HT1B/1D agonists can inhibit CGRP release, studies have shown that CP-122,288, at doses that potently inhibit plasma protein extravasation (a key feature of neurogenic inflammation), does not inhibit CGRP release.[3] This highlights a key aspect of its selectivity.
Q3: What is the primary advantage of using CP-122,288 in research?
A3: CP-122,288 is a valuable research tool due to its remarkable potency and selectivity in inhibiting neurogenic inflammation (plasma protein extravasation) with significantly less vasoconstrictor activity compared to other 5-HT1B/1D agonists like sumatriptan.[4] It is approximately 40,000 times more potent than sumatriptan at inhibiting neurogenic inflammation but only about twice as potent as a vasoconstrictor. This separation of activities allows for the specific investigation of the anti-inflammatory roles of 5-HT1B/1D/1F receptors.
Q4: What are the known off-target effects of CP-122,288?
A4: While highly selective for the 5-HT1B/1D/1F receptors, like any pharmacological tool, the possibility of off-target effects should be considered, especially at high concentrations. As a derivative of sumatriptan, potential off-target effects might be similar, including interactions with other serotonin receptor subtypes or other monoamine receptors. Comprehensive off-target screening data for CP-122,288 is not extensively published. Therefore, it is recommended to perform appropriate control experiments to rule out off-target effects in your specific system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Vasoconstriction in In Vitro or Ex Vivo Assays | 1. CP-122,288 concentration is too high, leading to on-target 5-HT1B receptor-mediated vasoconstriction. 2. The biological system is particularly sensitive to 5-HT1B receptor agonism. 3. Off-target effects at other vasoconstrictor receptors. | 1. Perform a dose-response curve to determine the optimal concentration that inhibits neurogenic inflammation with minimal vasoconstriction. 2. Use a selective 5-HT1B receptor antagonist as a control to confirm the effect is mediated by this receptor. 3. Compare results with sumatriptan, which has a more pronounced vasoconstrictor effect. |
| No Inhibition of CGRP Release in Neuronal Cultures | This is an expected result. Studies have shown that CP-122,288 does not inhibit CGRP release at concentrations that are effective in blocking plasma protein extravasation.[3] | This finding can be used to differentiate the mechanisms of neurogenic inflammation. Use a positive control known to inhibit CGRP release (e.g., a direct CGRP receptor antagonist or another 5-HT1B/1D agonist like rizatriptan) to validate your assay.[2] |
| Variability in Inhibition of Neurogenic Inflammation | 1. Inconsistent induction of neurogenic inflammation. 2. Degradation of CP-122,288 in the experimental medium. 3. Differences in receptor expression levels between experimental preparations. | 1. Ensure consistent stimulation (e.g., electrical stimulation, capsaicin application) to induce a stable inflammatory response. 2. Prepare fresh solutions of CP-122,288 for each experiment and protect from light. 3. Characterize 5-HT1B/1D/1F receptor expression in your model system using techniques like qPCR or immunohistochemistry. |
| Observed Effects are not Blocked by 5-HT1B/1D Antagonists | 1. The effect may be mediated by the 5-HT1F receptor, for which selective antagonists may not be readily available. 2. Potential off-target effects of CP-122,288 at higher concentrations. 3. The antagonist used is not potent or selective enough. | 1. Investigate the expression of 5-HT1F receptors in your system. 2. Lower the concentration of CP-122,288. 3. Use a well-characterized, potent 5-HT1B/1D antagonist and ensure its concentration is sufficient to block the target receptors. |
Data Presentation
Table 1: Selectivity Profile of CP-122,288 and Sumatriptan
| Parameter | CP-122,288 | Sumatriptan | Reference |
| 5-HT1B Receptor Affinity (Ki, nM) | Data not available | ~10 | General literature |
| 5-HT1D Receptor Affinity (Ki, nM) | Data not available | ~4 | General literature |
| 5-HT1F Receptor Affinity (Ki, nM) | Data not available | ~25 | General literature |
| Inhibition of Neurogenic Inflammation (ID50, pmol/kg, i.v. in rat dura) | 0.3 | 13,900 | [5] |
| Vasoconstriction (relative potency to sumatriptan) | ~2-fold | 1-fold (reference) | [5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol provides a general framework for determining the binding affinity (Ki) of CP-122,288 for 5-HT1D receptors.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand (e.g., [3H]-GR125743).
-
CP-122,288 and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of CP-122,288.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, unlabeled ligand for non-specific binding (e.g., 10 µM 5-HT), or varying concentrations of CP-122,288.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for CP-122,288.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Ex Vivo CGRP Release Assay from Trigeminal Ganglia
This protocol allows for the measurement of CGRP release from isolated trigeminal ganglia and to test the effect of CP-122,288.
Materials:
-
Rodent trigeminal ganglia (TG).
-
Synthetic interstitial fluid (SIF) buffer.
-
Stimulating agent (e.g., 60 mM KCl or 1 µM capsaicin).
-
CP-122,288.
-
CGRP ELISA kit.
-
Microcentrifuge tubes.
Procedure:
-
Dissect trigeminal ganglia from euthanized rodents and place them in SIF buffer.
-
Allow the tissue to equilibrate.
-
Replace the buffer with fresh SIF and collect the supernatant after a defined period to measure basal CGRP release.
-
Incubate the TG with CP-122,288 at the desired concentration for a pre-incubation period.
-
Replace the solution with SIF containing both CP-122,288 and the stimulating agent (KCl or capsaicin).
-
Collect the supernatant after the stimulation period.
-
Measure the CGRP concentration in the collected samples using a CGRP ELISA kit according to the manufacturer's instructions.[5][6]
-
Compare the CGRP release in the presence and absence of CP-122,288.
Mandatory Visualizations
Caption: Signaling pathway of CP-122,288 in neurogenic inflammation.
Caption: Experimental workflow for assessing the selectivity of CP-122,288.
Caption: Logical workflow for troubleshooting unexpected results with CP-122,288.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological differentiation of human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo pharmacological profile of a 5-HT1 receptor agonist, CP-122,288, a selective inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]
- 6. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]
CP-122288 batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-122,288. The information is designed to address potential issues, including batch-to-batch variability, and to offer guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is CP-122,288 and what is its primary mechanism of action?
CP-122,288 is a potent and selective agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes.[1] It is a derivative of the anti-migraine drug sumatriptan.[1] Its primary mechanism of action involves binding to and activating these specific serotonin receptors, which are involved in various physiological processes, including the inhibition of neurogenic inflammation.[1][2]
Q2: I am observing inconsistent results between different batches of CP-122,288. What could be the cause?
Batch-to-batch variability is a known challenge in the use of research compounds.[3][4] For a compound like CP-122,288, this variability can manifest as differences in potency, solubility, or the presence of impurities. Potential causes include variations in the synthetic process, purification methods, or storage and handling conditions. It is crucial to perform quality control checks on each new batch to ensure consistency in your experiments.
Q3: How can I perform a quality control check on a new batch of CP-122,288?
To ensure the quality and consistency of a new batch, it is recommended to perform several in-house validation experiments. These can include:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and identify any potential contaminants.
-
Potency Verification: A functional assay, such as a GTPγS binding assay or a cAMP inhibition assay in cells expressing the target receptors (5-HT1B, 5-HT1D, or 5-HT1F), can be used to determine the EC50 value of the new batch. This should be compared to the EC50 of a previously validated batch.
-
Solubility Confirmation: Visually inspect the solubility of the compound in your chosen solvent and ensure it aligns with expected concentrations.
Q4: My experimental results with CP-122,288 are not reproducible. What are some common troubleshooting steps?
Inconsistent results can stem from various factors beyond batch variability. Consider the following troubleshooting steps:
-
Reagent Stability: Ensure all reagents, including CP-122,288 stock solutions, are fresh and have been stored correctly. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Cell Line Integrity: If using cell-based assays, verify the identity and health of your cell lines. Passage number can affect receptor expression levels and signaling pathways.
-
Assay Conditions: Precisely control all assay parameters, such as incubation times, temperatures, and cell densities.
-
Pipetting Accuracy: Inaccurate pipetting, especially of potent compounds like CP-122,288, can lead to significant variations in final concentrations.
Troubleshooting Guides
Issue 1: Lower than Expected Potency in a Cell-Based Assay
If a new batch of CP-122,288 exhibits lower than expected potency (a rightward shift in the dose-response curve), consider the following:
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration of Stock Solution | Verify the initial weight of the compound and the volume of solvent used. If possible, confirm the concentration using a spectrophotometric method if the compound has a known extinction coefficient. |
| Compound Degradation | Prepare a fresh stock solution from the powder. Avoid using old stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Cellular Response Desensitization | Reduce the incubation time with CP-122,288. Prolonged exposure to an agonist can lead to receptor desensitization and a diminished response. |
| Low Receptor Expression | Confirm the expression level of the target 5-HT receptor in your cell line using techniques like Western blotting or qPCR. |
Issue 2: High Background Signal or Non-Specific Effects
High background or off-target effects can obscure the specific response to CP-122,288.
| Potential Cause | Troubleshooting Step |
| Impure Compound | Analyze the purity of the CP-122,288 batch using HPLC. If significant impurities are detected, consider obtaining a new, higher-purity batch. |
| Solvent Effects | Run a vehicle control (solvent only) to determine if the solvent itself is contributing to the observed effects. If so, consider reducing the final solvent concentration in your assay. |
| Activation of Other Receptors | While CP-122,288 is selective, at high concentrations, it may interact with other receptors. Perform a dose-response curve to ensure you are working within a concentration range that targets the desired 5-HT1B/1D/1F receptors. |
Experimental Protocols
Protocol 1: GTPγS Binding Assay for Potency Determination
This protocol is designed to determine the potency (EC50) of CP-122,288 by measuring its ability to stimulate the binding of [35S]GTPγS to G-protein coupled 5-HT1B/1D receptors in cell membranes.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1B or 5-HT1D receptor.
-
CP-122,288
-
[35S]GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4
-
Scintillation fluid and vials
-
Microplate harvester and filter mats
Procedure:
-
Prepare a serial dilution of CP-122,288 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (typically 5-20 µg of protein per well)
-
GDP (to a final concentration of 10 µM)
-
CP-122,288 at various concentrations
-
-
Incubate for 15 minutes at 30°C.
-
Add [35S]GTPγS (to a final concentration of 0.1 nM).
-
Incubate for an additional 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through filter mats using a microplate harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the data as cpm versus log[CP-122,288] and determine the EC50 value using non-linear regression.
Data Presentation
Table 1: Illustrative Batch-to-Batch Potency Comparison of CP-122,288
This table provides an example of how to present quantitative data from quality control experiments comparing different batches of CP-122,288.
| Batch Number | Purity (HPLC) | EC50 (5-HT1B) in GTPγS Assay (nM) | EC50 (5-HT1D) in GTPγS Assay (nM) | Solubility (in DMSO) |
| Batch A (Reference) | >99% | 1.2 ± 0.2 | 0.8 ± 0.1 | 10 mM |
| Batch B | 98.5% | 1.5 ± 0.3 | 1.0 ± 0.2 | 10 mM |
| Batch C | 95.2% | 5.8 ± 1.1 | 4.2 ± 0.9 | 10 mM |
| Batch D | >99% | 1.1 ± 0.1 | 0.9 ± 0.1 | 5 mM (Incomplete) |
Data are illustrative and do not represent actual batch specifications.
Visualizations
Signaling Pathway of CP-122,288
Caption: Signaling pathway of CP-122,288 via Gi/o-coupled 5-HT1 receptors.
Experimental Workflow for Batch Quality Control
Caption: Workflow for quality control testing of new CP-122,288 batches.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. CP-122288 - Wikipedia [en.wikipedia.org]
- 2. The in vivo pharmacological profile of a 5-HT1 receptor agonist, CP-122,288, a selective inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zaether.com [zaether.com]
Validation & Comparative
A Comparative Analysis of the Vasoconstrictor Properties of CP-122,288 and Sumatriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictor effects of two potent 5-HT1B/1D receptor agonists: CP-122,288 and the widely-used anti-migraine drug, sumatriptan. The information presented is supported by experimental data to assist in understanding their respective pharmacological profiles.
Introduction
Both CP-122,288 and sumatriptan are selective agonists for the 5-HT1B and 5-HT1D serotonin receptors, which are known to play a crucial role in the management of migraine headaches. Their therapeutic effect is largely attributed to their ability to induce vasoconstriction of dilated cranial blood vessels. This guide delves into a comparative analysis of their vasoconstrictor potency, efficacy, and receptor affinity, providing valuable insights for researchers in the field of pharmacology and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for CP-122,288 and sumatriptan, focusing on their receptor binding affinities and vasoconstrictor effects.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1B Receptor | 5-HT1D Receptor |
| Sumatriptan | 27[1] | 17[1] |
| CP-122,288 | 5-HT1B agonist[2] | 5-HT1D agonist[2] |
Note: Specific Ki values for CP-122,288 were not available in the searched literature, though it is characterized as a potent 5-HT1B/1D agonist.
Table 2: Vasoconstrictor Potency (EC50) and Efficacy (Emax) in Human Middle Meningeal Artery
| Compound | EC50 (nM) | Emax (% of K+-induced contraction) |
| Sumatriptan | 71[3] | 61 ± 18% (relative to DHE)[4] |
| CP-122,288 | Data not available | Data not available |
Note: While direct comparative data for CP-122,288's vasoconstrictor potency and efficacy in the same tissue as sumatriptan were not found, its potent activity at the target receptors suggests a significant vasoconstrictor effect. Further experimental studies are required for a direct comparison.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies on isolated blood vessels. A typical experimental protocol for assessing vasoconstrictor effects is outlined below.
Isolated Blood Vessel Vasoconstriction Assay (Wire Myography)
This in vitro technique is widely used to assess the contractility of vascular smooth muscle in response to pharmacological agents.[5][6]
Objective: To determine the concentration-response relationship of a test compound (e.g., CP-122,288, sumatriptan) in inducing vasoconstriction in isolated arterial segments.
Methodology:
-
Tissue Preparation: Segments of arteries (e.g., human middle meningeal artery) are obtained and dissected in a cold, oxygenated physiological salt solution (PSS).[4] The endothelium may be removed to study the direct effect on smooth muscle.
-
Mounting: The arterial rings are mounted on two fine wires in a myograph chamber filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[6]
-
Equilibration and Viability Testing: The mounted vessel segments are allowed to equilibrate under a standardized resting tension. The viability of the tissue is then assessed by challenging it with a high-potassium solution to induce a maximal contraction.[7]
-
Concentration-Response Curve Generation: Cumulative concentrations of the test compound are added to the myograph chamber. The resulting isometric tension developed by the arterial ring is recorded.
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by the high-potassium solution. The concentration of the agonist that produces 50% of its maximal effect (EC50) and the maximal response (Emax) are calculated to determine potency and efficacy, respectively.
Experimental workflow for the isolated blood vessel assay.
Signaling Pathways
The vasoconstrictor effects of both CP-122,288 and sumatriptan are mediated through the activation of 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs).
-
G-protein Activation: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Calcium Mobilization: The activation of Gi/o can also lead to an increase in intracellular calcium concentration ([Ca2+]i) through various mechanisms, including the inhibition of voltage-gated potassium channels, which leads to membrane depolarization and subsequent opening of voltage-gated calcium channels.
-
Myosin Light Chain Phosphorylation: The elevated [Ca2+]i binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle contraction.
References
- 1. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-122288 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroergotamine and sumatriptan in isolated human coronary artery, middle meningeal artery and saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 6. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Tale of Two Agonists: Deconstructing the Efficacy of CP-122,288 and Other 5-HT1F Receptor Agonists
An in-depth comparison of the preclinical promise of CP-122,288 and the clinical success of lasmiditan, offering insights for researchers and drug development professionals in the field of migraine therapeutics.
The serotonin 1F (5-HT1F) receptor has emerged as a promising target for acute migraine treatment, offering a potential alternative to triptans without the associated vasoconstrictor effects. This guide provides a detailed comparison of the efficacy of CP-122,288, an early and highly potent 5-HT1F receptor agonist, with other agonists in its class, primarily focusing on the clinically successful drug, lasmiditan. While CP-122,288 demonstrated remarkable preclinical efficacy in models of neurogenic inflammation, it ultimately failed to show clinical benefit in human trials. In contrast, lasmiditan has successfully navigated clinical development and received regulatory approval. This comparative analysis delves into the available experimental data to elucidate the potential reasons for these divergent outcomes.
At a Glance: Comparative Efficacy and Binding Affinities
The following tables summarize the key quantitative data for CP-122,288 and other notable 5-HT1F receptor agonists. Direct comparative clinical efficacy data for CP-122,288 against other 5-HT1F agonists is unavailable due to the early termination of its clinical trials.
Table 1: Comparison of Binding Affinities (Ki, nM) for Serotonin Receptor Subtypes
| Compound | 5-HT1F | 5-HT1B | 5-HT1D | Selectivity (5-HT1F vs. 5-HT1B/1D) |
| CP-122,288 | Data Not Available | - | - | High (inferred from preclinical potency) |
| Lasmiditan | 2.21[1] | 1043[1] | 1357[1] | >470-fold[1] |
| LY334370 | - | - | - | ~100-fold |
Table 2: Preclinical Efficacy in Animal Models of Migraine
| Compound | Model | Endpoint | Potency |
| CP-122,288 | Neurogenic Dural Inflammation (Guinea Pig) | Inhibition of Plasma Protein Extravasation | Threshold Dose: 1 pmol/kg |
| Lasmiditan | Neurogenic Dural Inflammation (Rat) | Inhibition of Dural Plasma Protein Extravasation | Dose-dependent inhibition |
| Lasmiditan | Trigeminal Ganglion Stimulation (Rat) | Inhibition of c-Fos Expression in TNC | Dose-dependent inhibition[2] |
Table 3: Clinical Efficacy in Acute Migraine Treatment (Phase II/III Trials)
| Compound | Dose | Primary Endpoint | Result vs. Placebo |
| CP-122,288 (Intravenous) | 31.25 µg | Headache Response at 2 hours | 29% vs. 30% (No significant difference)[3] |
| CP-122,288 (Oral) | 3.125 - 312.5 µg | Headache Response at 2 hours | 25% vs. 0% (Study terminated prematurely)[3] |
| Lasmiditan (Oral) | 50 mg, 100 mg, 200 mg | Pain Freedom at 2 hours | Statistically significant improvement |
| Lasmiditan (Oral) | 50 mg, 100 mg, 200 mg | Freedom from Most Bothersome Symptom at 2 hours | Statistically significant improvement |
The 5-HT1F Receptor Signaling Pathway
Activation of the 5-HT1F receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is believed to be central to its anti-migraine effects. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, this leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP is thought to modulate nociceptive signaling within the trigeminal system.
Figure 1: 5-HT1F receptor signaling pathway.
Experimental Methodologies
A comprehensive understanding of the efficacy of these compounds relies on a variety of in vitro and in vivo experimental models.
In Vitro Assays
1. Radioligand Binding Assays: These assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of a test compound for the 5-HT1F receptor.
-
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the recombinant human 5-HT1F receptor are prepared.
-
Incubation: These membranes are incubated with a radiolabeled ligand known to bind to the 5-HT1F receptor (e.g., [3H]-LY334370) and varying concentrations of the unlabeled test compound (e.g., CP-122,288 or lasmiditan).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
Figure 2: Workflow for a radioligand binding assay.
2. Functional Assays (cAMP Measurement): These assays assess the functional consequence of receptor activation.
-
Objective: To determine if a compound acts as an agonist at the 5-HT1F receptor by measuring its effect on cAMP levels.
-
General Protocol:
-
Cell Culture: Cells expressing the 5-HT1F receptor are cultured.
-
Stimulation: The cells are treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) and varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of the test compound indicates agonist activity at the Gi/o-coupled 5-HT1F receptor.
-
In Vivo Models
1. Neurogenic Dural Inflammation (Plasma Protein Extravasation): This model mimics the vasodilation and plasma protein leakage in the dura mater, a key process in migraine pathophysiology.
-
Objective: To evaluate the ability of a compound to inhibit neurogenic inflammation in the dura.
-
General Protocol:
-
Animal Preparation: Anesthetized animals (typically guinea pigs or rats) are used.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.
-
Tracer Injection: A tracer molecule (e.g., Evans blue or radiolabeled albumin) is injected intravenously to quantify plasma protein extravasation.
-
Drug Administration: The test compound is administered before or after the stimulation.
-
Tissue Collection and Quantification: The dura mater is collected, and the amount of extravasated tracer is quantified.
-
Data Analysis: A reduction in tracer extravasation in treated animals compared to controls indicates efficacy.
-
Figure 3: Experimental workflow for the dural plasma protein extravasation model.
2. c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC): The expression of the immediate early gene c-Fos in the TNC is a marker of neuronal activation in the trigeminal pain pathway.
-
Objective: To assess the ability of a compound to inhibit the activation of second-order neurons in the trigeminal pain pathway.
-
General Protocol:
-
Animal Model: An animal model that induces TNC activation is used (e.g., electrical stimulation of the trigeminal ganglion or administration of a noxious substance to the dura).
-
Drug Administration: The test compound is administered.
-
Tissue Processing: After a set time, the animal is euthanized, and the brainstem is collected and processed for immunohistochemistry.
-
Immunohistochemistry: Brainstem sections are stained with an antibody against the c-Fos protein.
-
Microscopy and Quantification: The number of c-Fos-positive neurons in the TNC is quantified using microscopy.
-
Data Analysis: A reduction in the number of c-Fos-positive neurons in treated animals compared to controls indicates an inhibitory effect on the trigeminal pain pathway.
-
Discussion and Future Directions
The striking disparity between the preclinical potency of CP-122,288 and its clinical failure highlights the complexities of translating findings from animal models to human migraine. While CP-122,288 was exceptionally potent at inhibiting neurogenic dural inflammation, this mechanism alone may not be sufficient for clinical efficacy in treating an established migraine attack.
Several factors could contribute to this discrepancy:
-
Central vs. Peripheral Action: Lasmiditan is known to cross the blood-brain barrier and may exert its effects both peripherally on dural afferents and centrally within the trigeminal nucleus caudalis and other CNS structures involved in pain processing. The central nervous system penetrance of CP-122,288 and its effects on central trigeminal pathways are less clear.
-
Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion could have played a role in the clinical outcome of CP-122,288.
-
Model Limitations: The animal models, while valuable, may not fully recapitulate the complex pathophysiology of a human migraine attack. Inhibition of neurogenic inflammation might be more relevant for preventing the initiation of a migraine rather than treating an established headache.
The success of lasmiditan validates the 5-HT1F receptor as a therapeutic target for migraine. Future research in this area should focus on developing agonists with optimized pharmacokinetic and pharmacodynamic profiles, potentially with enhanced central nervous system penetration. Furthermore, a deeper understanding of the downstream signaling pathways and the relative contributions of central versus peripheral 5-HT1F receptor activation will be crucial for the development of next-generation, non-vasoconstrictive anti-migraine therapies.
References
- 1. Neurogenically mediated leakage of plasma protein occurs from blood vessels in dura mater but not brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Serotonin Receptor Cross-Reactivity Profile of CP-122288
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
CP-122288, a conformationally restricted analog of sumatriptan, has demonstrated significant therapeutic potential, primarily owing to its potent inhibition of neurogenic plasma protein extravasation. Understanding its interaction with the diverse family of serotonin (5-hydroxytryptamine, 5-HT) receptors is crucial for elucidating its mechanism of action and predicting its broader pharmacological effects. This guide provides a comparative analysis of the cross-reactivity of this compound with various serotonin receptor subtypes, supported by available experimental data and detailed methodologies.
Binding Affinity Profile of this compound at Human Serotonin Receptors
The affinity of a compound for different receptor subtypes is a key determinant of its selectivity and potential for off-target effects. Radioligand binding assays are the gold standard for quantifying this interaction, typically expressed as the inhibition constant (Ki). While comprehensive public data on the binding profile of this compound across all serotonin receptors is limited, available information indicates a notable affinity for the 5-HT1D receptor subtype.
A pivotal study revealed that this compound possesses a similar affinity for both human 5-HT1Dα and 5-HT1Dβ receptors when compared to the established 5-HT1D receptor agonist, sumatriptan. This suggests that the potent in vivo effects of this compound on neurogenic inflammation may be mediated through these receptors. However, a complete picture of its selectivity requires a broader screening against other 5-HT receptor subtypes.
For comparative purposes, the following table presents the known binding affinities of this compound and sumatriptan for the human 5-HT1D receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| This compound | 5-HT1Dα | Similar to Sumatriptan |
| 5-HT1Dβ | Similar to Sumatriptan | |
| Sumatriptan | 5-HT1Dα | ~10 nM |
| 5-HT1Dβ | ~13 nM |
Functional Activity of this compound
Beyond binding affinity, understanding the functional consequence of a ligand-receptor interaction—whether it acts as an agonist (activator) or an antagonist (blocker)—is critical. Functional assays, such as those measuring second messenger modulation (e.g., cAMP levels) or physiological responses in isolated tissues, provide this crucial information.
This compound has been characterized as a potent agonist at vascular 5-HT1-like receptors. In functional studies using dog saphenous vein and basilar artery preparations, this compound was found to be approximately twice as potent as sumatriptan in inducing vasoconstriction. This agonistic activity is consistent with its proposed mechanism of action in mitigating migraine-associated vasodilation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental methodologies are essential. The following sections outline the standard protocols for the key assays used to characterize the interaction of compounds like this compound with serotonin receptors.
Radioligand Binding Assays
These assays directly measure the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for various serotonin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human serotonin receptor subtype (e.g., HEK293 or CHO cells).
-
A specific high-affinity radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-GR113808 for 5-HT4).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with the radioligand at a fixed concentration (typically at or below its Kd value) and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Measurement)
Many serotonin receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP).
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at Gs- or Gi-coupled serotonin receptors.
Materials:
-
Cell lines stably expressing the target serotonin receptor (e.g., CHO or HEK293 cells).
-
This compound at a range of concentrations.
-
A known agonist for the receptor (for antagonist assays).
-
Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure for Gs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7):
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Agonist Stimulation: Treat the cells with varying concentrations of this compound to measure its agonist effect.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Procedure for Gi-Coupled Receptors (e.g., 5-HT1 family):
-
Cell Plating: As above.
-
Stimulation: Treat the cells with a fixed concentration of forskolin to induce cAMP production, along with varying concentrations of this compound.
-
Incubation, Lysis, and Measurement: As above.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50.
For Antagonist Activity:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a known agonist for the receptor at a fixed concentration (typically its EC80).
-
Measure the resulting cAMP levels and determine the IC50 of this compound for inhibiting the agonist-induced response.
Conclusion
The available evidence strongly suggests that this compound is a potent agonist at 5-HT1D receptors, with an affinity comparable to that of sumatriptan. Its remarkable potency in inhibiting neurogenic inflammation in preclinical models highlights its therapeutic potential. However, a comprehensive understanding of its selectivity and potential for off-target effects necessitates a thorough investigation of its binding affinity and functional activity across the full spectrum of serotonin receptor subtypes. The standardized experimental protocols outlined in this guide provide a framework for conducting such crucial comparative studies. Further research in this area will be invaluable for the continued development and clinical application of this compound and related compounds.
Head-to-Head Comparison: CP-122,288 vs. Lasmiditan in Migraine Therapy Research
A comprehensive analysis of two selective serotonin 5-HT1 receptor agonists, CP-122,288 and lasmiditan, reveals distinct profiles in their development for the acute treatment of migraine. This guide synthesizes preclinical and clinical data to offer researchers, scientists, and drug development professionals a detailed comparison of their mechanisms of action, receptor binding affinities, pharmacokinetics, and clinical efficacy.
While both compounds were investigated for their potential to treat migraine through novel mechanisms, their clinical development trajectories have diverged significantly. Lasmiditan has emerged as an approved treatment, whereas CP-122,288, despite potent preclinical activity, failed to demonstrate clinical efficacy. This comparison elucidates the key differences that may have contributed to these outcomes.
Mechanism of Action: A Shared Target with Divergent Fates
Both CP-122,288 and lasmiditan were designed to selectively target serotonin 5-HT1 receptors, moving away from the broader receptor activity of triptans which can lead to vasoconstriction. The primary therapeutic hypothesis for both compounds centered on inhibiting the release of calcitonin gene-related peptide (CGRP) and other neuropeptides involved in the pain pathways of migraine.
CP-122,288 is a potent agonist of 5-HT1B, 5-HT1D, and 5-HT1F receptors. Its development was heavily focused on its profound ability to inhibit neurogenic plasma protein extravasation in the dura mater, a key process in neurogenic inflammation believed to contribute to migraine pain.[1]
Lasmiditan , in contrast, is a highly selective agonist for the 5-HT1F receptor.[2] This selectivity was a key design feature aimed at isolating the neuronal inhibitory effects from the vasoconstrictive effects associated with 5-HT1B receptor agonism.[2] By targeting 5-HT1F receptors on trigeminal neurons, lasmiditan is thought to decrease neuronal firing and inhibit the release of pain-mediating neurotransmitters.[2]
Receptor Binding Affinity
The binding profiles of CP-122,288 and lasmiditan at various serotonin receptor subtypes underscore their differing selectivity. Lasmiditan's high selectivity for the 5-HT1F receptor is a defining characteristic.
| Receptor Subtype | CP-122,288 (Affinity) | Lasmiditan (Ki, nM) |
| 5-HT1A | Low Affinity | >1000 |
| 5-HT1B | Agonist | >1000 |
| 5-HT1D | Agonist | >1000 |
| 5-HT1F | Agonist | 2.2 |
| 5-HT2A | Not reported | >1000 |
| 5-HT2B | Not reported | >1000 |
| 5-HT7 | Not reported | >1000 |
Data for CP-122,288 is qualitative based on available literature. Lasmiditan data from Nelson et al., 2010.
Pharmacokinetic Properties
Pharmacokinetic data for lasmiditan is well-characterized from extensive clinical trials. In contrast, detailed pharmacokinetic parameters for CP-122,288 in humans are less publicly available, primarily due to its early termination in clinical development.
| Parameter | CP-122,288 | Lasmiditan |
| Administration | Intravenous, Oral | Oral |
| Tmax (median) | Not available | 1.8 hours |
| Bioavailability | Not available | ~40% |
| Protein Binding | Not available | 55-60% |
| Metabolism | Not available | Primarily non-CYP enzymes |
| Elimination Half-life | Not available | ~5.7 hours |
Lasmiditan data sourced from its prescribing information and clinical trial publications.
Preclinical and Clinical Efficacy
The divergence between CP-122,288 and lasmiditan is most apparent in their efficacy data.
CP-122,288 demonstrated remarkable potency in preclinical models, being approximately 40,000 times more potent than sumatriptan at inhibiting neurogenic plasma protein extravasation in rat dura.[3] However, this preclinical promise did not translate to clinical success. In two randomized, double-blind, placebo-controlled trials, both intravenous and oral formulations of CP-122,288 failed to show a statistically significant effect on migraine headache relief compared to placebo.[4] The responder rate for intravenous CP-122,288 was 29% compared to 30% for placebo.[4] The oral formulation showed a 25% responder rate versus 0% for placebo, but the studies were terminated prematurely due to the inability to achieve target efficacy.[4]
Lasmiditan has undergone extensive clinical evaluation in large-scale Phase 3 trials, SAMURAI and SPARTAN, which demonstrated its efficacy and safety in the acute treatment of migraine.
| Clinical Trial | Dose | Pain Freedom at 2h | Most Bothersome Symptom (MBS) Freedom at 2h |
| SAMURAI | 100 mg | 28.2% | 40.9% |
| 200 mg | 32.2% | 40.7% | |
| Placebo | 15.3% | 29.5% | |
| SPARTAN | 50 mg | 28.6% | 40.8% |
| 100 mg | 31.4% | 44.2% | |
| 200 mg | 38.8% | 48.7% | |
| Placebo | 21.3% | 33.5% |
Data from the SAMURAI and SPARTAN Phase 3 clinical trials.[5][6]
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, based on published literature, the general methodologies for key experiments are described below.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to a specific receptor.
A typical protocol involves:
-
Preparation of Receptor Source: Membranes from cells recombinantly expressing the target receptor (e.g., 5-HT1F) are prepared.[4]
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor and varying concentrations of the unlabeled test compound.[4]
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.[4]
-
Detection: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Neurogenic Plasma Protein Extravasation Assay (General Protocol)
This in vivo assay measures the ability of a compound to inhibit neurogenic inflammation in the dura mater of an animal model (e.g., rat).
A general procedure includes:
-
Animal Preparation: An animal, typically a rat, is anesthetized.
-
Drug Administration: The test compound (e.g., CP-122,288) or a vehicle control is administered, often intravenously.
-
Induction of Neurogenic Inflammation: The trigeminal ganglion is electrically stimulated to induce the release of neuropeptides and subsequent plasma protein extravasation in the dura mater.
-
Tracer Administration: A tracer, such as Evans blue dye, which binds to plasma albumin, is injected intravenously.
-
Tissue Collection and Analysis: After a set period, the animal is euthanized, and the dura mater is removed. The amount of Evans blue dye that has extravasated into the dural tissue is quantified, typically by spectrophotometry after extraction. A reduction in dye extravasation in the drug-treated group compared to the vehicle group indicates inhibition of neurogenic inflammation.[7]
Lasmiditan Phase 3 Clinical Trial (SAMURAI and SPARTAN) Protocol Synopsis
The SAMURAI and SPARTAN trials were randomized, double-blind, placebo-controlled studies to evaluate the efficacy and safety of oral lasmiditan for the acute treatment of migraine.[5][8]
-
Participants: Adults with a history of migraine with or without aura.
-
Design: Patients were randomized to receive a single oral dose of lasmiditan (50 mg [SPARTAN only], 100 mg, or 200 mg) or placebo to be taken at the onset of a migraine attack.
-
Primary Endpoints: The primary efficacy endpoints were the proportion of patients who were free of headache pain at 2 hours post-dose and the proportion of patients free from their self-identified most bothersome symptom (MBS; nausea, photophobia, or phonophobia) at 2 hours post-dose.[8]
-
Data Collection: Patients recorded their symptoms and any adverse events in an electronic diary.
Conclusion
The head-to-head comparison of CP-122,288 and lasmiditan offers valuable insights for drug development in the field of migraine. CP-122,288's journey highlights that potent preclinical activity in a specific pathway, such as the inhibition of neurogenic inflammation, does not always guarantee clinical efficacy. Lasmiditan's success, on the other hand, underscores the therapeutic potential of selectively targeting the 5-HT1F receptor to achieve a neurally-mediated anti-migraine effect without the cardiovascular liabilities of older medications. This comparative analysis serves as a critical resource for researchers aiming to build upon these findings and develop the next generation of migraine therapeutics.
References
- 1. The pre- and postjunctional activity of CP-122,288, a conformationally restricted analogue of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 4. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Systemic Pharmacokinetics, Dose Proportionality, and Central Nervous System Distribution of the ATM Inhibitor WSD0628, a Novel Radiosensitizer for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained responses to lasmiditan: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of CP-122,288 for 5-HT1B/1D/1F Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CP-122,288 with other key 5-HT1 receptor agonists, offering insights into its selectivity for the 5-HT1B, 5-HT1D, and 5-HT1F receptor subtypes. The following sections present experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows to support the validation of CP-122,288 as a selective pharmacological tool.
Comparative Analysis of Receptor Binding Affinities
The selectivity of a compound is a critical factor in its utility as a research tool and its potential as a therapeutic agent. To objectively assess the selectivity of CP-122,288, its binding affinity (Ki) at the human 5-HT1B, 5-HT1D, and 5-HT1F receptors is compared with that of other well-characterized 5-HT1 receptor agonists: Sumatriptan, Zolmitriptan, and the highly selective 5-HT1F agonist, Lasmiditan.
The table below summarizes the available binding affinity data for the comparator compounds.
| Compound | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | 5-HT1F Ki (nM) | Reference |
| Sumatriptan | 27 | 17 | - | [2] |
| Zolmitriptan | High Affinity | High Affinity | Moderate Affinity | [3][4][5][6][7] |
| Lasmiditan | 1043 | 1357 | 2.21 | [8] |
Data for Zolmitriptan is described qualitatively in the cited literature. The term "High Affinity" typically corresponds to Ki values in the low nanomolar range, while "Moderate Affinity" suggests higher nanomolar to micromolar values.
Experimental Protocols
To ensure the reproducibility and validity of the binding data, it is essential to understand the methodologies employed. The following are detailed protocols for standard radioligand binding and functional assays used to characterize 5-HT receptor ligands.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT1B, 5-HT1D, or 5-HT1F receptor.
Materials:
-
Cell membranes expressing the human recombinant 5-HT1B, 5-HT1D, or 5-HT1F receptor.
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]5-CT for 5-HT1D, or a specific radiolabeled antagonist).
-
Test compound (CP-122,288 or comparators) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include a control for non-specific binding by adding a high concentration of a known non-radiolabeled ligand.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay (cAMP Assay)
This assay measures the functional consequence of a ligand binding to a G-protein coupled receptor, such as the 5-HT1 receptors which are coupled to the inhibition of adenylyl cyclase.
Objective: To determine the concentration of a compound that produces 50% of its maximal effect (EC50) in inhibiting adenylyl cyclase activity.
Materials:
-
Cells stably expressing the human recombinant 5-HT1B, 5-HT1D, or 5-HT1F receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (CP-122,288 or comparators) at various concentrations.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of the test compound against the percentage of inhibition of forskolin-stimulated cAMP accumulation. Determine the EC50 value from the resulting dose-response curve.
Signaling Pathway of 5-HT1B/1D/1F Receptors
The 5-HT1B, 5-HT1D, and 5-HT1F receptors are all members of the G-protein coupled receptor (GPCR) superfamily and share a common signaling pathway. They couple to inhibitory G-proteins (Gi/o), which, upon activation, inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
References
- 1. The in vivo pharmacological profile of a 5-HT1 receptor agonist, CP-122,288, a selective inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Zolmitriptan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. [Mechanism of action of zolmitriptan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]
The Conundrum of CP-122,288: Unraveling Disparate Efficacies in Preclinical Migraine Models
A Comparative Analysis for Researchers and Drug Development Professionals
CP-122,288, a conformationally restricted analogue of sumatriptan, emerged as a highly potent inhibitor of neurogenic inflammation, a key process implicated in migraine pathophysiology.[1][2] Its remarkable preclinical profile, demonstrating significantly greater potency than the gold-standard sumatriptan in animal models of neurogenic plasma extravasation, positioned it as a promising candidate for acute migraine treatment. However, the subsequent failure of CP-122,288 to demonstrate clinical efficacy in human trials presented a significant puzzle, prompting a re-evaluation of the predictive validity of preclinical migraine models and the precise role of neurogenic inflammation in human migraine.[1][3]
This guide provides a comparative analysis of the effects of CP-122,288 in different preclinical migraine models, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. The objective is to offer researchers and drug development professionals a comprehensive overview to inform future research and therapeutic strategies.
I. The Neurogenic Inflammation Model: Where CP-122,288 Excelled
The primary preclinical model where CP-122,288 demonstrated profound efficacy was the neurogenic inflammation model, typically induced by electrical stimulation of the trigeminal ganglion. This model is designed to mimic the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings, leading to plasma protein extravasation in the dura mater, a key feature of neurogenic inflammation.[4][5]
Quantitative Data: A Potency Leap Beyond Sumatriptan
The following table summarizes the comparative efficacy of CP-122,288 and sumatriptan in inhibiting plasma protein extravasation in the rat dura mater following trigeminal ganglion stimulation.
| Compound | Minimum Effective Dose (MED) for Inhibition of Plasma Extravasation (i.v.) | Fold Potency vs. Sumatriptan |
| CP-122,288 | 3 ng/kg | ~40,000x |
| Sumatriptan | 100 µg/kg | 1x |
Data sourced from Beattie DT, et al. Br J Pharmacol. 1997.[2]
This remarkable 40,000-fold greater potency of CP-122,288 compared to sumatriptan in this specific model, without inducing vasoconstriction at effective doses, was the cornerstone of its initial promise.[1][2]
Experimental Protocol: Trigeminal Ganglion Stimulation-Induced Neurogenic Inflammation
The following provides a detailed methodology for a typical trigeminal ganglion stimulation model used to assess the efficacy of compounds like CP-122,288.
Animals: Male Sprague-Dawley rats (250-350g) are commonly used.
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., sodium pentobarbital).
Surgical Preparation:
-
The animal is placed in a stereotaxic frame.
-
A parasagittal incision is made on the scalp, and the skull is exposed.
-
A craniotomy is performed to expose the trigeminal ganglion.
-
A stimulating electrode is lowered into the trigeminal ganglion.
Induction of Neurogenic Inflammation:
-
The trigeminal ganglion is stimulated electrically with specific parameters (e.g., 5 Hz, 1 ms duration, 1.0 mA for 5 minutes).
-
This stimulation triggers the release of neuropeptides from trigeminal nerve endings in the dura mater.
Measurement of Plasma Extravasation:
-
A fluorescently labeled protein (e.g., Evans blue dye) is injected intravenously prior to stimulation.
-
Following a circulation period, the animal is euthanized, and the dura mater is dissected.
-
The amount of extravasated dye in the dura mater is quantified using spectrophotometry or fluorometry, serving as an index of neurogenic inflammation.
Drug Administration:
-
Test compounds (e.g., CP-122,288, sumatriptan) or vehicle are administered intravenously at various doses prior to trigeminal ganglion stimulation.
-
The dose-dependent inhibition of plasma extravasation is then determined.
II. Signaling Pathway of CP-122,288 in Neurogenic Inflammation
CP-122,288 is a potent agonist of the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes.[1] Its mechanism of action in the context of neurogenic inflammation is believed to involve the activation of presynaptic 5-HT1D receptors on trigeminal nerve terminals. This activation inhibits the release of CGRP and other vasoactive neuropeptides, thereby preventing the downstream cascade of vasodilation and plasma protein extravasation.
III. Alternative Migraine Models and the CP-122,288 Discrepancy
The clinical failure of CP-122,288 underscored the likelihood that inhibiting dural plasma extravasation alone is insufficient to treat a migraine attack in humans.[3] This has shifted research focus towards other preclinical models that may better recapitulate the complex neurobiology of migraine. While direct experimental data on CP-122,288 in these models is scarce, understanding their mechanisms is crucial for interpreting its clinical outcome.
A. Cortical Spreading Depression (CSD) Model
Description: CSD is a wave of profound neuronal and glial depolarization that propagates across the cerebral cortex.[6][7] It is considered the physiological correlate of migraine aura and is hypothesized to activate trigeminal nociceptors, leading to headache.[8]
Experimental Protocol: CSD can be induced in anesthetized rodents by the topical application of potassium chloride (KCl) or direct electrical stimulation to the exposed cortex. The propagating wave of depression is typically monitored by electrophysiological recordings.
Relevance to CP-122,288: The link between CSD and headache is thought to involve the activation of meningeal nociceptors and subsequent trigeminal activation.[8] While CP-122,288 would likely still inhibit any downstream neurogenic inflammation triggered by CSD, it would not be expected to prevent the initiation or propagation of the CSD wave itself, which originates in the brain parenchyma. This suggests that targeting only the peripheral inflammatory component may not be effective if the primary driver of pain originates centrally.
B. Nitroglycerin (NTG)-Induced Migraine Model
Description: Systemic administration of nitroglycerin, a nitric oxide (NO) donor, reliably triggers migraine-like headaches in migraineurs.[9][10] In rodents, NTG induces behaviors indicative of headache, such as thermal and mechanical allodynia.
Experimental Protocol: Animals, typically mice or rats, are injected with NTG (e.g., 10 mg/kg, i.p.), and behavioral endpoints such as grimace scale scores, mechanical sensitivity (von Frey filaments), or thermal sensitivity are measured at specific time points after administration.[11][12][13]
Relevance to CP-122,288: The NTG model is thought to involve the activation of the trigeminovascular system and central sensitization. While neurogenic inflammation may play a role, the direct effects of NO on central pain pathways are also considered significant. The efficacy of a compound like CP-122,288 in this model would depend on the relative contribution of peripheral neurogenic inflammation versus central mechanisms to the observed hyperalgesia.
IV. Logical Relationships and Concluding Remarks
The disparate findings for CP-122,288 across different "models" (preclinical vs. clinical) highlight the multifactorial nature of migraine and the limitations of relying on a single preclinical endpoint.
References
- 1. CP-122288 - Wikipedia [en.wikipedia.org]
- 2. The in vivo pharmacological profile of a 5-HT1 receptor agonist, CP-122,288, a selective inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. No acute antimigraine efficacy of CP-122,288, a highly potent inhibitor of neurogenic inflammation: results of two randomized, double-blind, placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurogenic inflammation in the context of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cortical spreading depression and migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spreading depression as a preclinical model of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of cortical spreading depression in the pathophysiology of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroglycerin (NTG)-Induced Migraine Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Meta-Analysis of CP-122,288: A Potent Anti-Inflammatory Agent with a Puzzling Clinical Outcome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical efficacy of CP-122,288, a potent 5-HT1B/1D/1F receptor agonist, against established triptans used in the acute treatment of migraine. By examining key preclinical performance metrics, this document aims to offer a comprehensive overview of CP-122,288's pharmacological profile and shed light on the translational challenges encountered in its clinical development.
Executive Summary
CP-122,288 emerged in preclinical studies as an exceptionally potent inhibitor of neurogenic inflammation, a key process implicated in the pathophysiology of migraine. Its efficacy in animal models, particularly in blocking dural plasma protein extravasation, surpassed that of sumatriptan by a significant margin.[1] However, despite this promising preclinical profile, CP-122,288 failed to demonstrate clinical efficacy in human trials for the acute treatment of migraine. This guide delves into the preclinical data that generated initial excitement, comparing it with clinically successful triptans—sumatriptan, zolmitriptan, rizatriptan, and eletriptan—to provide a detailed perspective for researchers in the field of headache and pain therapeutics.
Comparative Analysis of Preclinical Efficacy
The preclinical evaluation of anti-migraine compounds traditionally focuses on two key areas: affinity for serotonin 5-HT1B and 5-HT1D receptors, and functional activity in models of neurogenic inflammation and cranial vasoconstriction. The following tables summarize the available preclinical data for CP-122,288 and a selection of clinically approved triptans.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F |
| CP-122,288 | Moderate Affinity | High Affinity | High Affinity | Low Affinity | High Affinity |
| Sumatriptan | >1000 | 11.07[2] | 6.58[2] | >1000 | 19.9 |
| Zolmitriptan | Moderate Affinity | High Affinity | High Affinity | Low Affinity | High Affinity |
| Rizatriptan | Weak Affinity | High Affinity | High Affinity | Weak Affinity | Weak Affinity |
| Eletriptan | >1000 | 3.14[3] | 0.92[3] | >1000 | 19.9 |
Note: Data is compiled from various sources and may be subject to inter-study variability. "High Affinity" indicates Ki < 10 nM, "Moderate Affinity" indicates Ki between 10 and 100 nM, and "Low/Weak Affinity" indicates Ki > 100 nM where specific values were not available in the initial searches.
Table 2: Comparative Functional Potency
| Compound | Inhibition of Neurogenic Plasma Extravasation (Threshold Dose, pmol/kg) | Cranial Artery Vasoconstriction (EC50, nM) |
| CP-122,288 | 1[1] | Not explicitly found, but noted to be a weak vasoconstrictor |
| Sumatriptan | 7000[1] | Potent vasoconstrictor[4] |
| Zolmitriptan | Data not readily available in pmol/kg | Potent vasoconstrictor |
| Rizatriptan | Data not readily available in pmol/kg | 90[4] |
| Eletriptan | Potent inhibitor | Potent vasoconstrictor[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental basis of the presented data, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: 5-HT1B/1D Receptor Signaling Pathway.
Figure 2: Experimental workflow for neurogenic plasma extravasation.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for specific serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the human recombinant 5-HT receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]5-CT for 5-HT1B/1D).
-
Test compound (CP-122,288 or triptan).
-
Non-specific binding control (e.g., a high concentration of serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a competing non-labeled ligand.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Model of Neurogenic Plasma Protein Extravasation in Rat Dura Mater
Objective: To assess the in vivo efficacy of a test compound in inhibiting neurogenic inflammation in the dura mater.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., sodium pentobarbital).
-
Evans Blue dye (e.g., 50 mg/kg).
-
Test compound (CP-122,288 or triptan) or vehicle.
-
Stereotaxic frame.
-
Stimulating electrode.
-
Saline and formamide.
-
Spectrophotometer.
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the femoral vein for intravenous administration of dye and test compounds.
-
Trigeminal Ganglion Stimulation Setup: Mount the animal in a stereotaxic frame. Expose the trigeminal ganglion and lower a stimulating electrode to the surface.
-
Dye and Drug Administration: Inject Evans Blue dye intravenously. After a short circulation period (e.g., 5 minutes), administer the test compound or vehicle intravenously.
-
Stimulation: After a predetermined pretreatment time (e.g., 15 minutes), electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 1 ms, 1.2 mA for 5 minutes).
-
Tissue Harvesting: After stimulation, perfuse the animal with saline to remove intravascular Evans Blue. Carefully dissect the dura mater.
-
Dye Extraction: Incubate the dura mater in formamide (e.g., for 24 hours at room temperature) to extract the extravasated Evans Blue dye.
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Data Analysis: Compare the amount of dye extravasation in drug-treated animals to that in vehicle-treated animals to calculate the percentage of inhibition. Determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).
Discussion and Conclusion
The preclinical data for CP-122,288 unequivocally demonstrate its remarkable potency in inhibiting neurogenic plasma protein extravasation, a key preclinical marker for anti-migraine activity. With a threshold dose orders of magnitude lower than that of sumatriptan, CP-122,288 was justifiably considered a highly promising therapeutic candidate.[1] Its mechanism of action, agonism at 5-HT1B/1D/1F receptors, aligns with the established pharmacology of the triptan class of drugs.
However, the stark contrast between its preclinical efficacy and its failure in clinical trials highlights a critical challenge in migraine drug development.[5] Several hypotheses have been proposed to explain this discrepancy. It is possible that the animal models of neurogenic inflammation, while valuable for identifying compounds with a specific mechanism of action, do not fully recapitulate the complex pathophysiology of a migraine attack in humans. The relative importance of inhibiting neurogenic inflammation versus cranial vasoconstriction in providing acute migraine relief remains a subject of debate. While CP-122,288 is a potent anti-inflammatory agent, it is a relatively weak vasoconstrictor compared to the triptans. This suggests that the vasoconstrictor component of triptan activity may be more critical for clinical efficacy than previously appreciated in some preclinical models.
For researchers and drug developers, the story of CP-122,288 serves as a crucial case study. It underscores the importance of a multi-faceted preclinical evaluation that considers not only a compound's primary mechanism of action but also its broader pharmacological profile. Furthermore, it emphasizes the need for continued refinement of animal models to better predict clinical outcomes in the complex and multifactorial condition of migraine. The pursuit of novel anti-migraine therapies will undoubtedly benefit from the lessons learned from both the successes and the failures in the development of compounds like CP-122,288.
References
- 1. Conformationally restricted sumatriptan analogues, CP-122,288 and CP-122,638 exhibit enhanced potency against neurogenic inflammation in dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Triptan-induced contractile (5-HT1B receptor) responses in human cerebral and coronary arteries: relationship to clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurogenic inflammation in the context of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Procedures for Laboratory Chemicals: A General Guide
Important Notice: Despite a comprehensive search, a specific Safety Data Sheet (SDS) for a substance identified as "CP-122288" could not be located in publicly available resources. The identifier may be an internal research code, a discontinued product name, or otherwise not publicly documented. The following information provides a general framework for the safe disposal of laboratory chemicals. It is imperative to obtain the substance-specific SDS from the manufacturer or supplier before handling or disposing of any chemical.
I. The Critical Role of the Safety Data Sheet (SDS)
The SDS is the primary source of information for the safe handling, storage, and disposal of a chemical. It contains detailed information that is essential for protecting researchers and the environment. Key sections in the SDS relevant to disposal include:
| Section Number | Section Title | Information Provided |
| 2 | Hazard(s) Identification | Describes the physical and health hazards of the chemical. |
| 7 | Handling and Storage | Provides guidance on safe handling practices and appropriate storage conditions. |
| 8 | Exposure Controls/Personal Protection | Specifies the necessary personal protective equipment (PPE) to be used. |
| 9 | Physical and Chemical Properties | Lists the physical and chemical properties of the substance, which can influence disposal methods. |
| 10 | Stability and Reactivity | Details any chemical incompatibilities and hazardous decomposition products. |
| 13 | Disposal Considerations | Provides specific guidance on proper disposal methods and any relevant regulations. |
| 14 | Transport Information | Contains information on the proper shipping and transportation of the waste material. |
| 15 | Regulatory Information | Lists any specific federal, state, or local regulations that may apply to the substance. |
II. General Step-by-Step Disposal Protocol for Laboratory Chemicals
The following protocol outlines a general procedure for the safe disposal of a laboratory chemical. This should be adapted to the specific information found in the substance's SDS and your institution's environmental health and safety (EHS) guidelines.
-
Identification and Information Gathering:
-
Positively identify the chemical to be disposed of.
-
Locate and thoroughly review the Safety Data Sheet (SDS) for the specific chemical. Pay close attention to Sections 7, 8, 10, and 13.
-
Consult your institution's EHS office for specific disposal procedures and guidelines.
-
-
Personal Protective Equipment (PPE):
-
Based on the SDS (Section 8), don the appropriate PPE. This typically includes:
-
Safety goggles or a face shield.
-
Chemically resistant gloves (the type of glove material will be specified in the SDS).
-
A laboratory coat.
-
Closed-toe shoes.
-
In some cases, respiratory protection may be necessary.
-
-
-
Segregation and Waste Collection:
-
Never mix different chemical wastes unless explicitly instructed to do so by the SDS or your EHS office. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Use a designated and properly labeled waste container provided by your institution's EHS department. The label should clearly state the chemical name(s) and associated hazards.
-
Ensure the waste container is made of a material compatible with the chemical waste.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Follow your institution's procedures for requesting a chemical waste pickup. This typically involves submitting a form to the EHS office detailing the contents of the waste container.
-
Do not attempt to dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and your institution's EHS guidelines for that specific chemical.
-
III. Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical, emphasizing the central role of the Safety Data Sheet.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
